LY433771
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-carbamoyl-9-(cyclohexylmethyl)carbazol-4-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c23-22(27)15-8-4-9-16-20(15)21-17(10-5-11-18(21)28-13-19(25)26)24(16)12-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2,(H2,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHXEBCEJGFYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C(=CC=C3)OCC(=O)O)C4=C(C=CC=C42)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY4337713: A FAP-Targeted Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY4337713 is an investigational radioligand therapy developed by Eli Lilly and Company for the treatment of solid tumors.[1] It is part of a promising class of antineoplastic agents known as radiopharmaceuticals, which are designed to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[2] LY4337713 specifically targets Fibroblast Activation Protein (FAP), a cell surface protein that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types.[3] This document provides a comprehensive overview of the mechanism of action of LY4337713, drawing upon available information and preclinical data from analogous FAP-targeted radiotherapies.
Core Mechanism of Action
LY4337713 is a Lutetium-177 (¹⁷⁷Lu) conjugated FAP-targeted radioligand.[3] Its mechanism of action can be dissected into two primary components: the targeting moiety and the radioactive payload.
-
Targeting Moiety: LY4337713 utilizes a small molecule ligand that specifically binds with high affinity to FAP. FAP is a type II transmembrane serine protease that is overexpressed on CAFs in the stroma of a wide variety of solid tumors, including but not limited to, breast, pancreatic, colorectal, and lung cancers. Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.
-
Radioactive Payload (¹⁷⁷Lu): The FAP-targeting ligand is chelated to Lutetium-177, a beta-emitting radioisotope. Upon administration, LY4337713 circulates through the bloodstream and accumulates at the tumor site via the high-affinity interaction between its ligand and FAP on CAFs. The subsequent radioactive decay of ¹⁷⁷Lu releases beta particles that induce cellular damage, primarily through the formation of double-strand DNA breaks, leading to apoptosis and necrosis of the targeted CAFs and surrounding tumor cells.
Signaling Pathway and Cellular Effects
The primary mechanism of action of LY4337713 is not through the modulation of a specific signaling pathway but rather through the direct cytotoxic effects of ionizing radiation. The process can be visualized as follows:
Quantitative Data from Preclinical Studies of Analogous FAP-Targeted Radioligands
While specific quantitative data for LY4337713 is not yet publicly available, preclinical studies on similar ¹⁷⁷Lu-labeled FAP-targeting radioligands provide insights into the expected performance characteristics. The following tables summarize key parameters from these studies.
Table 1: Binding Affinity of FAP-Targeted Ligands
| Compound | Target | Assay Type | Binding Affinity (IC₅₀/Kᴅ) | Reference |
| OncoFAP | Human FAP | Fluorescence Polarization | Kᴅ = 0.68 nM | [4] |
| FAP-HXN | Human FAP | Not Specified | IC₅₀ = 0.71 nM | [5] |
| FAP6 Conjugates | Human FAP | Not Specified | Kᴅ ~ 1 nM | [6] |
| FAP8-IP-DOTA | Human FAP | Not Specified | IC₅₀ = 1.6 nM | [7] |
| FAP8-IP-DOTA | Human FAP | Radioligand Binding Assay | Kᴅ = 3.0 ± 2 nM | [7] |
Table 2: In Vivo Tumor Uptake of ¹⁷⁷Lu-FAP Radioligands
| Compound | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | Not Specified | 24 h | ~42 | [8] |
| ¹⁷⁷Lu-OncoFAP-23 | Not Specified | 96 h | ~16 | [8] |
| ¹⁷⁷Lu-FAP-2286 | Not Specified | 24 h | ~10 | [8] |
| ¹⁷⁷Lu-FAP-2286 | Not Specified | 96 h | ~5 | [8] |
| ¹⁷⁷Lu-FAP8-IP-DOTA | FAP-transduced HEK | 1 h | 12.0 | [7] |
| ¹⁷⁷Lu-FAP8-IP-DOTA | FAP-transduced HEK | 168 h | 2.0 | [7] |
Experimental Protocols
Detailed experimental protocols for LY4337713 are not yet published. However, based on standard practices for the preclinical evaluation of radiopharmaceuticals and published studies on analogous molecules, the following methodologies are likely employed.
1. In Vitro Binding Affinity and Specificity Assays
-
Objective: To determine the binding affinity (Kᴅ or IC₅₀) and specificity of the FAP-targeting ligand.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK)-293 cells are transfected to overexpress human FAP (HEK-FAP cells). Wild-type HEK-293 cells are used as a negative control.
-
Radioligand Binding Assay:
-
HEK-FAP cells are incubated with increasing concentrations of the ¹⁷⁷Lu-labeled FAP ligand.
-
Non-specific binding is determined by co-incubation with a large excess of unlabeled ligand.
-
After incubation, cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
Saturation binding data is analyzed using non-linear regression to determine the Kᴅ and Bmax (maximum number of binding sites).
-
-
Competitive Binding Assay:
-
HEK-FAP cells are incubated with a fixed concentration of the ¹⁷⁷Lu-labeled FAP ligand and increasing concentrations of the unlabeled competitor ligand (e.g., LY4337713).
-
The radioactivity is measured, and the IC₅₀ value (concentration of the competitor that inhibits 50% of specific binding) is calculated.
-
-
2. In Vivo Biodistribution and Tumor Targeting Studies
-
Objective: To evaluate the biodistribution, tumor uptake, and clearance of the radiolabeled compound in an animal model.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HEK-FAP).
-
Radiopharmaceutical Administration: Once tumors reach a specified size, mice are intravenously injected with a defined dose of the ¹⁷⁷Lu-labeled FAP ligand.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96, 168 hours), cohorts of mice are euthanized.
-
Radioactivity Measurement: Tumors, blood, and major organs (e.g., liver, kidneys, spleen, lungs, muscle) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
3. In Vivo Efficacy Studies
-
Objective: To assess the anti-tumor efficacy of the radiopharmaceutical.
-
Methodology:
-
Animal Model: As described in the biodistribution studies.
-
Treatment Groups: Mice with established tumors are randomized into several groups:
-
Vehicle control (saline).
-
Unlabeled FAP ligand.
-
Different dose levels of the ¹⁷⁷Lu-labeled FAP ligand.
-
-
Treatment Administration: The respective treatments are administered, often as a single dose or in a fractionated schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated for each treatment group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel FAP-targeted radioligand like LY4337713.
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 3. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 4. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fibroblast Activation Protein-Targeted Radioligand Therapy for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to LY4337713 Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: LY4337713 is an investigational radioligand therapy currently in early-stage clinical development. As such, detailed preclinical and clinical data are not yet extensively available in the public domain. This guide provides a comprehensive overview based on currently accessible information and draws upon analogous data from other Fibroblast Activation Protein (FAP)-targeted radioligand therapies to illustrate key concepts and methodologies.
Introduction to LY4337713
LY4337713 is a novel radioligand therapy being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors.[1][2][3] It is composed of a high-affinity ligand that targets Fibroblast Activation Protein (FAP) coupled with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[4] The targeted delivery of ¹⁷⁷Lu to the tumor microenvironment aims to provide localized radiotherapy to cancer cells and associated stromal cells, thereby inducing cell death while minimizing systemic toxicity.[5]
Core Components of LY4337713:
-
Targeting Ligand: A molecule designed to specifically bind to Fibroblast Activation Protein (FAP).
-
Radioisotope: Lutetium-177 (¹⁷⁷Lu), a beta-emitter with a half-life of approximately 6.7 days, which allows for sustained radiation delivery to the tumor.
-
Chelator: A molecule that stably links the radioisotope to the targeting ligand.
The Target: Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, including but not limited to pancreatic, breast, colorectal, and ovarian cancers.[6] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.[4]
FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive tumor microenvironment.[7]
FAP Signaling Pathways
FAP is implicated in several signaling pathways that promote tumor growth and metastasis. Understanding these pathways is critical for contextualizing the mechanism of action of FAP-targeted therapies.
Mechanism of Action of LY4337713
The therapeutic strategy of LY4337713 is based on the principles of targeted radioligand therapy.
Preclinical Evaluation (Representative Data)
While specific preclinical data for LY4337713 has not been publicly released, the following tables summarize typical quantitative data and experimental protocols for other ¹⁷⁷Lu-labeled FAP-targeted radioligands, providing a benchmark for understanding the expected performance of LY4337713.
Data Presentation
Table 1: Representative In Vitro Binding Affinity of FAP-Targeted Radioligands
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| ¹⁷⁷Lu-FAP-2286 | HEK293-FAP | 7.4 | [8] |
| ¹⁷⁷Lu-FAP-HXN | HEK293-FAP | 0.71 (human FAP) | [9][10] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP | Not Reported (High Affinity) |[11][12] |
Table 2: Representative In Vivo Tumor Uptake and Biodistribution (%ID/g)
| Compound | Tumor Model | 24h Tumor Uptake | 24h Kidney Uptake | 24h Liver Uptake | Reference |
|---|---|---|---|---|---|
| ¹⁷⁷Lu-FAP-2286 | HEK293-FAP Xenograft | ~10 | ~2 | ~0.5 | [8] |
| ¹⁷⁷Lu-FAP-HXN | HEK293-FAP Xenograft | ~15 | ~1.5 | ~0.3 | [9][10] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | ~42 | ~1 | ~0.2 |[11] |
Table 3: Representative In Vivo Therapeutic Efficacy
| Compound | Tumor Model | Treatment Dose | Outcome | Reference |
|---|---|---|---|---|
| ¹⁷⁷Lu-FAP-2286 | Sarcoma PDX | Not Specified | Significant Tumor Growth Inhibition | [8] |
| ¹⁷⁷Lu-FAP-HXN | HEK293-FAP Xenograft | 29.6 MBq | Superior Tumor Inhibition vs. FAP-2286 | [9][10] |
| ¹⁷⁷Lu-OncoFAP-23 | CT-26.hFAP Xenograft | 250 MBq/kg | Moderate Anticancer Efficacy |[11] |
Experimental Protocols
1. In Vitro Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (IC50) of the non-radioactive ligand to FAP-expressing cells.
-
Methodology:
-
Culture FAP-expressing cells (e.g., HEK293-FAP) to confluence in 96-well plates.
-
Incubate cells with a constant concentration of a radiolabeled FAP ligand (e.g., ¹²⁵I-labeled FAP ligand) and varying concentrations of the non-radioactive test compound (e.g., the ligand component of LY4337713).
-
After incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the remaining radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
2. In Vivo Biodistribution Studies
-
Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled compound in tumor-bearing animals.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting FAP-expressing cancer cells.
-
Once tumors reach a specified size, intravenously inject a known activity of the ¹⁷⁷Lu-labeled compound into a cohort of mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a subset of mice.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
3. In Vivo Radionuclide Therapy Study
-
Objective: To assess the anti-tumor efficacy of the radiolabeled compound in a preclinical tumor model.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice as described for biodistribution studies.
-
When tumors reach a predetermined volume, randomize mice into treatment and control groups.
-
Administer the ¹⁷⁷Lu-labeled compound intravenously to the treatment group(s) at one or more dose levels. The control group receives a vehicle control.
-
Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Monitor for signs of toxicity.
-
The study endpoint may be a specific time point, a maximum tumor volume, or survival.
-
Compare tumor growth rates and survival between treated and control groups to evaluate therapeutic efficacy.
-
Clinical Development of LY4337713
LY4337713 is currently being evaluated in a Phase 1a/1b clinical trial (FiREBOLT, NCT07213791).[6]
-
Trial Title: A Dose Escalation and Dose Optimization Phase 1a/1b Study to Evaluate Safety, Tolerability and Dosimetry of Radioligand Therapy With LY4337713 in Adults With FAP-Positive Solid Tumors.[1]
-
Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose of LY4337713.[1]
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity, pharmacokinetics, and dosimetry of LY4337713.
-
Patient Population: Adults with advanced or metastatic FAP-positive solid tumors, including but not limited to pancreatic, breast, ovarian, gastric, colorectal, esophageal cancer, and cholangiocarcinoma, who have progressed on prior therapies.[6]
Clinical Trial Workflow
Future Perspectives and Conclusion
LY4337713 represents a promising new therapeutic agent in the growing field of radioligand therapy. By targeting FAP, a protein broadly expressed in the tumor microenvironment of many solid tumors, LY4337713 has the potential to offer a new treatment option for patients with difficult-to-treat cancers. The ongoing FiREBOLT clinical trial will be crucial in establishing the safety and preliminary efficacy of this novel therapy. As more data becomes available from preclinical and clinical studies, a clearer picture of the therapeutic potential and optimal use of LY4337713 will emerge. The scientific community eagerly awaits the results of these studies, which will further shape the landscape of targeted cancer therapy.
References
- 1. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 5. novartis.com [novartis.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
Preclinical Profile of LY4337713: A FAP-Targeted Radiopharmaceutical Agent
Disclaimer: As of late 2025, specific preclinical data for LY4337713 have not been made publicly available by Eli Lilly and Company. The following technical guide is a representative overview based on established methodologies and data from analogous Fibroblast Activation Protein (FAP)-targeted radiopharmaceuticals. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the probable preclinical evaluation of a compound like LY4337713.
Introduction
Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive target for targeted cancer therapies. LY4337713 is an investigational radioligand therapy developed by Eli Lilly and Company. It consists of a FAP-targeting small molecule conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu). The underlying principle is that the FAP-targeting moiety will selectively deliver the radioactive payload to the tumor microenvironment, leading to localized cell killing through the emission of beta particles. This technical guide outlines the putative preclinical data and experimental protocols that would be necessary to support the clinical development of a FAP-targeted radiopharmaceutical such as LY4337713.
In Vitro Characterization
Binding Affinity and Specificity
The initial preclinical evaluation of a targeted radioligand involves a thorough characterization of its binding properties to its intended target.
Experimental Protocols:
-
Cell Lines: Human fibroblastic cell lines engineered to overexpress FAP (e.g., HEK293-FAP) and a corresponding wild-type cell line (e.g., HEK293-WT) as a negative control would be utilized.
-
Radioligand Binding Assays:
-
Saturation Binding Assay: To determine the binding affinity (Kd) and the density of binding sites (Bmax), FAP-expressing cells are incubated with increasing concentrations of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-LY4337713). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled FAP inhibitor.
-
Competitive Binding Assay: To determine the inhibitory constant (Ki), FAP-expressing cells are incubated with a fixed concentration of the radiolabeled compound and increasing concentrations of the non-radiolabeled LY4337713 or other FAP inhibitors.
-
Data Presentation:
| Compound | Cell Line | Binding Affinity (Ki, nM) |
| LY4337713 (assumed) | HEK293-FAP | 0.5 - 5.0 |
| FAP Inhibitor (Control) | HEK293-FAP | 1.0 - 10.0 |
| LY4337713 (assumed) | HEK293-WT | > 1000 |
Table 1: Representative In Vitro Binding Affinity of a FAP-Targeted Radioligand.
Cellular Uptake and Internalization
Understanding the cellular uptake and subsequent internalization of the radioligand is crucial for predicting its therapeutic efficacy.
Experimental Protocols:
-
Cellular Uptake Assay: FAP-expressing and wild-type cells are incubated with the radiolabeled compound for various durations (e.g., 0.5, 1, 2, 4, 24 hours). At each time point, the cells are washed, and the cell-associated radioactivity is measured.
-
Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the surface-bound radioligand. The internalized fraction is then quantified by measuring the radioactivity in the cell pellet.
Data Presentation:
| Time (hours) | Total Uptake (% of added dose/10⁶ cells) in HEK293-FAP | Internalized Fraction (%) in HEK293-FAP | Total Uptake (% of added dose/10⁶ cells) in HEK293-WT |
| 0.5 | 5.2 ± 0.8 | 15.3 ± 2.1 | 0.1 ± 0.05 |
| 1 | 10.8 ± 1.5 | 25.7 ± 3.4 | 0.2 ± 0.08 |
| 4 | 25.3 ± 3.1 | 60.1 ± 5.9 | 0.3 ± 0.1 |
| 24 | 18.7 ± 2.5 (efflux observed) | 75.2 ± 6.8 | 0.3 ± 0.1 |
Table 2: Representative Cellular Uptake and Internalization of a FAP-Targeted Radioligand.
In Vivo Preclinical Evaluation
Animal Models
Preclinical in vivo studies are essential to assess the pharmacokinetics, biodistribution, efficacy, and safety of the radiopharmaceutical in a living organism.
Experimental Protocols:
-
Tumor Models: Immunodeficient mice (e.g., BALB/c nude or NSG) would be subcutaneously or orthotopically implanted with FAP-expressing human cancer cell lines (e.g., HT-1080-FAP, U87MG) or patient-derived xenografts (PDXs) known to have a high FAP expression in their stroma.
Biodistribution Studies
These studies track the distribution and clearance of the radiopharmaceutical from various organs and the tumor over time.
Experimental Protocols:
-
Study Design: Tumor-bearing mice are administered a single intravenous injection of [¹⁷⁷Lu]Lu-LY4337713. At various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), cohorts of mice are euthanized.
-
Sample Collection and Analysis: Blood, tumor, and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation:
| Organ | 1 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 96 h p.i. (%ID/g) |
| Blood | 3.5 ± 0.7 | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Tumor | 15.2 ± 2.8 | 12.1 ± 2.1 | 8.5 ± 1.5 |
| Kidneys | 8.9 ± 1.5 | 2.1 ± 0.4 | 0.5 ± 0.1 |
| Liver | 2.1 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.08 |
| Lungs | 1.5 ± 0.4 | 0.4 ± 0.1 | 0.1 ± 0.02 |
| Spleen | 0.8 ± 0.2 | 0.3 ± 0.07 | 0.1 ± 0.03 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Bone | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.04 |
Table 3: Representative Biodistribution of a FAP-Targeted Radioligand in a Xenograft Model.
Anti-Tumor Efficacy Studies
The ultimate goal of a radiopharmaceutical is to inhibit tumor growth. Efficacy studies are designed to evaluate this therapeutic potential.
Experimental Protocols:
-
Study Design: Once tumors in the xenograft models reach a predetermined size (e.g., 100-150 mm³), mice are randomized into several groups: vehicle control, non-radiolabeled LY4337713, and different dose levels of [¹⁷⁷Lu]Lu-LY4337713 (e.g., 10, 30, 100 MBq).
-
Monitoring: Tumor volume and body weight are measured two to three times per week. The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point.
Data Presentation:
| Treatment Group | Dose (MBq) | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle Control | - | 0 |
| [¹⁷⁷Lu]Lu-LY4337713 | 10 | 35 ± 8 |
| [¹⁷⁷Lu]Lu-LY4337713 | 30 | 68 ± 12 |
| [¹⁷⁷Lu]Lu-LY4337713 | 100 | 92 ± 7 |
Table 4: Representative Anti-Tumor Efficacy of a FAP-Targeted Radioligand in a Xenograft Model.
Visualizations
Caption: FAP Signaling in the Tumor Microenvironment and Therapeutic Intervention.
Caption: Experimental Workflow for In Vitro Binding Affinity Assays.
Caption: Flowchart of a Typical In Vivo Biodistribution and Efficacy Study.
LY4337713 for Solid Tumor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY4337713 is an investigational radioligand therapy developed by Eli Lilly and Company for the treatment of fibroblast activation protein (FAP)-positive solid tumors.[1][2][3] This therapeutic approach utilizes a molecule designed to specifically target FAP, which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[4] The targeting molecule is linked to a radioisotope, Lutetium-177, which delivers localized, therapeutic radiation to the tumor site.[4] Currently, LY4337713 is being evaluated in a Phase 1a/1b clinical trial (FiREBOLT) to assess its safety, tolerability, dosimetry, and efficacy in adults with advanced or metastatic solid tumors.[1][3][5] While specific preclinical data for LY4337713 is not yet publicly available, this guide will provide an in-depth overview of the core principles of FAP-targeted radioligand therapy, drawing upon data and protocols from analogous molecules to illustrate the expected preclinical and clinical development path.
Mechanism of Action and Signaling Pathway
LY4337713's mechanism of action is centered on the selective targeting of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is significantly upregulated in the reactive stromal fibroblasts of various epithelial cancers, known as cancer-associated fibroblasts (CAFs).[4] These CAFs play a crucial role in the tumor microenvironment, contributing to tumor growth, invasion, and metastasis.
The LY4337713 molecule is a next-generation FAP radioligand, consisting of a FAP-binding component, a linker, and the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[4] Upon intravenous administration, LY4337713 circulates in the bloodstream and binds with high affinity to FAP expressed on CAFs within the tumor stroma. The subsequent radioactive decay of ¹⁷⁷Lu releases beta particles that induce cellular damage and cell death in the immediate vicinity, thereby targeting the supportive tumor microenvironment.
FAP-Mediated Signaling in the Tumor Microenvironment
The following diagram illustrates the central role of FAP-positive Cancer-Associated Fibroblasts (CAFs) in the tumor microenvironment and the targeted action of LY4337713.
Figure 1: FAP-Targeted Radioligand Therapy Mechanism of Action.
Preclinical Research and Data
While specific preclinical data for LY4337713 have not been publicly disclosed, the following sections present representative data from analogous FAP-targeted radioligand therapies, FAP-2286 and OncoFAP-23, to illustrate the expected performance characteristics.
In Vitro Binding Affinity
The initial step in preclinical evaluation involves determining the binding affinity of the FAP-targeting ligand to its target. This is typically assessed using in vitro assays with recombinant FAP protein or FAP-expressing cells.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| FAP-2286 | Human FAP | Enzymatic Inhibition | 3.2 | [6] |
| FAP-2286 | Mouse FAP | Enzymatic Inhibition | 22.1 | [6] |
| FGlc-FAPI | Human FAP | Competitive Binding | 167 | [7] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Biodistribution
Biodistribution studies in animal models are crucial to understand the uptake and retention of the radioligand in the tumor and various organs, which informs both efficacy and potential toxicity. These studies typically involve injecting the radiolabeled compound into tumor-bearing mice and measuring the radioactivity in different tissues at various time points.
| Compound | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP Xenograft | 3 h | 21.1 | 2.2 | Not Reported | [8] |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP Xenograft | 72 h | 16.4 | 0.6 | Not Reported | [8] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | 96 h | ~16 | Not Reported | Not Reported | [9] |
%ID/g: Percentage of the injected dose per gram of tissue.
In Vivo Efficacy
The anti-tumor activity of the FAP-targeted radioligand therapy is evaluated in animal models with established tumors. Tumor growth is monitored over time following treatment.
| Compound | Tumor Model | Treatment Dose | Outcome | Reference |
| ¹⁷⁷Lu-FAP-2286 | FAP-expressing HEK293 tumors | Not specified | Exhibited antitumor activity with no significant weight loss | [10] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP Xenograft | 5, 15, or 30 MBq/mouse (single administration) | Potent single-agent anticancer activity | [11] |
Experimental Protocols
Detailed experimental protocols for LY4337713 are not publicly available. The following are representative protocols for key experiments performed in the preclinical evaluation of FAP-targeted radioligand therapies, based on published studies of similar agents.
In Vitro FAP Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (IC50) of a non-radiolabeled FAP inhibitor by measuring its ability to compete with a radiolabeled FAP ligand for binding to FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., HT1080hFAP)[12]
-
Radiolabeled FAP ligand (e.g., [¹⁷⁷Lu]Lu-FAPI)[12]
-
Test compound (non-radiolabeled FAP inhibitor) at various concentrations
-
Cell culture medium and plates (48-well or 96-well)[12]
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Seed FAP-expressing cells in multi-well plates and culture until they reach 80-100% confluency.[12]
-
Prepare serial dilutions of the test compound.
-
Wash the cells with binding buffer.
-
Add the test compound at various concentrations to the wells.
-
Add a constant concentration of the radiolabeled FAP ligand to all wells.
-
Incubate for a specified time (e.g., 1 hour) at 4°C to allow binding to reach equilibrium.
-
Wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of bound radioactivity against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro FAP Binding Assay
Figure 2: Workflow for a typical in vitro FAP binding assay.
In Vivo Biodistribution Study in a Mouse Xenograft Model
Objective: To determine the biodistribution and tumor uptake of a radiolabeled FAP inhibitor in a mouse model bearing FAP-positive tumors.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[11]
-
FAP-positive tumor cells (e.g., SK-RC-52.hFAP)[11]
-
Radiolabeled test compound (e.g., ¹⁷⁷Lu-OncoFAP-23)[11]
-
Saline solution for injection
-
Anesthesia
-
Gamma counter and weighing scale
Procedure:
-
Subcutaneously implant FAP-positive tumor cells into the flank of the mice.[13]
-
Allow tumors to grow to a specified size (e.g., 100-300 mm³).[13]
-
Administer a single intravenous injection of the radiolabeled test compound to each mouse.[13]
-
At predetermined time points (e.g., 4, 24, 48 hours post-injection), euthanize a cohort of mice.[13]
-
Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).[13]
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.[13]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the data to determine the pharmacokinetics, tumor targeting, and clearance profile of the radioligand.
Experimental Workflow for In Vivo Biodistribution Study
Figure 3: Workflow for a typical in vivo biodistribution study.
Clinical Development of LY4337713
LY4337713 is currently in a Phase 1a/1b clinical trial named FiREBOLT (NCT07213791).[1][3][5]
Trial Design:
-
Title: A Dose Escalation and Dose Optimization Phase 1a/1b Study to Evaluate Safety, Tolerability and Dosimetry of Radioligand Therapy With LY4337713 in Adults With FAP-Positive Solid Tumors.[3]
-
Phase: 1a/1b.[5]
-
Design: Open-label, non-randomized, sequential assignment.[3][14]
-
Primary Purpose: Treatment.[14]
Objectives:
-
To evaluate the safety and tolerability of LY4337713.[2]
-
To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
To assess the dosimetry of LY4337713.[3]
-
To evaluate the preliminary efficacy of LY4337713.[2]
Key Eligibility Criteria:
-
Inclusion:
-
Exclusion:
Future Directions
The field of FAP-targeted radioligand therapy is rapidly evolving. The FiREBOLT trial will provide crucial safety and preliminary efficacy data for LY4337713. Future research will likely focus on:
-
Identifying predictive biomarkers for patient selection.
-
Exploring combination therapies to enhance anti-tumor activity.
-
Expanding the application of FAP-targeted radioligand therapy to a broader range of solid tumors.
The successful development of LY4337713 and other FAP-targeted therapies holds the potential to offer a novel and effective treatment option for patients with a variety of difficult-to-treat solid tumors.
References
- 1. Eli Lillyâs New Study on LY4337713: A Potential Game-Changer for Cancer Treatment - TipRanks.com [tipranks.com]
- 2. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 3. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 5. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 6. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
The Emergence of LY4337713: A Technical Overview of a Novel FAP-Targeting Radioligand Therapy
For Immediate Release
Indianapolis, IN – The landscape of oncology is continually evolving, with precision medicine at the forefront of innovative therapeutic strategies. A notable advancement in this domain is the development of LY4337713, an investigational radioligand therapy engineered to target Fibroblast Activation Protein (FAP), a promising pan-cancer marker. This technical guide provides an in-depth analysis of the available information on LY4337713, including its molecular composition, mechanism of action, and the foundational experimental data that underscore its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to FAP-Targeting Radioligand Therapy
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an attractive target for targeted cancer therapies. Radioligand therapy (RLT) leverages this differential expression by delivering cytotoxic radiation directly to tumor cells and the supporting stroma.
LY4337713 is a novel FAP-targeting RLT developed by Eli Lilly and Company. It consists of a beta-emitting radioisotope, Lutetium-177 (¹⁷⁷Lu), chelated to a molecule that includes a linker and a high-affinity FAP-binding ligand.[1][2] The fundamental principle of LY4337713 is to selectively deliver a lethal dose of radiation to FAP-expressing cells, thereby inducing tumor cell death while minimizing off-target toxicity.
Molecular Composition and Properties of FAP-Targeting Radioligands
While the precise molecular structure of the FAP-binding ligand and linker in LY4337713 is proprietary, the general composition of such molecules is well-documented in scientific literature. A typical FAP-targeting radioligand comprises three essential components:
-
FAP-Binding Moiety: This is the "homing" component that specifically recognizes and binds to FAP. Several classes of FAP inhibitors (FAPIs) have been developed, with many based on a quinoline ring coupled to a cyanopyrrolidine group, such as the widely studied FAPI-04 and its derivatives.[3][4] Cyclic peptides, like FAP-2286, represent another class of FAP-binding moieties.[4][5]
-
Chelator: This chemical cage securely holds the radioactive metal ion. For Lutetium-177, a commonly used chelator is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][6]
-
Linker: This molecular bridge connects the FAP-binding moiety to the chelator. The linker's design can influence the compound's pharmacokinetics, including its circulation time and clearance from the body. Modifications, such as the inclusion of albumin binders, can be incorporated into the linker to extend the radioligand's half-life in the bloodstream.
Table 1: General Physicochemical Properties of FAP-Targeting Radioligands
| Property | Description |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) |
| Emission | Beta (β⁻) particles |
| Half-life | 6.73 days |
| Target | Fibroblast Activation Protein (FAP) |
| Binding Moiety | Small molecule inhibitor or peptide |
| Chelator | Typically DOTA or a derivative |
Mechanism of Action and Signaling Pathway
The therapeutic effect of LY4337713 is mediated by the ionizing radiation emitted by Lutetium-177. Upon intravenous administration, LY4337713 circulates in the bloodstream and accumulates at sites of FAP expression within the tumor microenvironment. The high-energy beta particles emitted by ¹⁷⁷Lu have a short path length in tissue, leading to localized cell killing through the induction of DNA double-strand breaks and the generation of reactive oxygen species. This targeted radiation delivery leads to the destruction of both FAP-expressing cancer-associated fibroblasts and adjacent tumor cells.
Figure 1: Simplified signaling pathway of LY4337713's mechanism of action.
Experimental Protocols and Preclinical Evaluation
The development of a radioligand therapy like LY4337713 involves a series of rigorous preclinical experiments to establish its safety and efficacy profile. While specific protocols for LY4337713 are not publicly available, the general experimental workflow for similar FAP-targeting radioligands is well-established.
4.1. Radiosynthesis and Quality Control
The synthesis of ¹⁷⁷Lu-labeled FAPIs involves the chelation of Lutetium-177 with the FAPI-linker-chelator conjugate.
Experimental Protocol: Radiosynthesis of ¹⁷⁷Lu-DOTA-FAPI
-
Preparation: A sterile, pyrogen-free reaction vial is charged with the DOTA-conjugated FAP inhibitor precursor in a suitable buffer (e.g., ammonium acetate).
-
Radiolabeling: A solution of ¹⁷⁷LuCl₃ is added to the reaction vial. The mixture is heated at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
Quenching: The reaction is quenched by the addition of a chelating agent like DTPA to complex any unbound ¹⁷⁷Lu.
-
Purification: The radiolabeled product is purified using methods such as solid-phase extraction (e.g., C18 cartridge) to remove unreacted components.
-
Quality Control: The radiochemical purity and identity of the final product are assessed using techniques like radio-HPLC and TLC.
4.2. In Vitro Characterization
-
Binding Affinity and Specificity: Saturation and competitive binding assays are performed using FAP-expressing cells or cell membranes to determine the binding affinity (Kd) and specificity of the radioligand.
-
Cellular Uptake and Internalization: In vitro studies with FAP-positive and FAP-negative cell lines are conducted to measure the rate and extent of cellular uptake and internalization of the radioligand.
4.3. In Vivo Evaluation
-
Biodistribution Studies: The radiolabeled compound is administered to tumor-bearing animal models (e.g., mice with xenografts of human tumors). At various time points, tissues and organs are harvested to quantify the distribution and clearance of the radioligand.
-
Pharmacokinetics: Blood samples are collected at different time points to determine the pharmacokinetic parameters of the radioligand, such as its half-life in circulation.
-
Efficacy Studies: Tumor-bearing animals are treated with the radioligand, and tumor growth is monitored over time to assess the therapeutic efficacy.
-
Toxicity Studies: The safety profile of the radioligand is evaluated by monitoring for signs of toxicity and by histopathological examination of tissues.
Figure 2: A generalized experimental workflow for preclinical evaluation.
Clinical Development of LY4337713
LY4337713 is currently in early-stage clinical development. A Phase 1a/1b study, known as the FiREBOLT trial (NCT07213791), is designed to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of LY4337713 in adult participants with FAP-positive solid tumors.[7][8][9]
Table 2: Key Aspects of the FiREBOLT Phase 1a/1b Trial
| Parameter | Details |
| Trial Identifier | NCT07213791 |
| Phase | 1a/1b |
| Primary Objectives | To assess the safety, tolerability, and determine the recommended Phase 2 dose of LY4337713. |
| Secondary Objectives | To evaluate the pharmacokinetic profile, dosimetry, and preliminary anti-tumor activity. |
| Target Population | Adults with advanced or metastatic FAP-positive solid tumors who have received prior standard therapies. |
| Intervention | Intravenous administration of LY4337713. |
Future Perspectives and Conclusion
FAP-targeting radioligand therapies like LY4337713 hold significant promise for the treatment of a wide range of solid tumors. The high expression of FAP in the tumor microenvironment and its limited presence in healthy tissues provide a strong rationale for this targeted approach. The ongoing clinical evaluation of LY4337713 will be critical in determining its safety and efficacy profile in patients. As our understanding of the tumor microenvironment deepens, the development of next-generation FAP-targeting radioligands with optimized properties will likely continue to be a vibrant area of cancer research. The successful clinical translation of LY4337713 could offer a new and effective therapeutic option for patients with difficult-to-treat cancers.
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 6. openmedscience.com [openmedscience.com]
- 7. Synthesis and preclinical evaluation of a heterodimeric radioligand targeting fibroblast activation protein and integrin-αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Understanding the Tumor Microenvironment with LY4337713: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant challenge in oncology, fostering tumor progression, metastasis, and resistance to therapy. A key component of the TME is the cancer-associated fibroblast (CAF), which plays a crucial role in creating an immunosuppressive landscape. Fibroblast Activation Protein (FAP), a cell surface glycoprotein, is highly expressed on CAFs in the majority of epithelial tumors, while its presence in healthy adult tissues is limited.[1] This differential expression makes FAP an attractive target for targeted cancer therapies.
LY4337713 is an investigational next-generation FAP-targeted radioligand therapy developed by Eli Lilly and Company.[2] It comprises a FAP-targeting moiety, a chelator, and the radioisotope Lutetium-177 (¹⁷⁷Lu). By delivering localized β-radiation to FAP-expressing cells within the TME, LY4337713 is designed to induce direct tumor cell death and modulate the microenvironment to be more susceptible to anti-tumor immune responses. This technical guide provides an in-depth overview of the core concepts behind LY4337713, drawing upon available information and preclinical data from analogous FAP-targeted radioligand therapies to illustrate its potential mechanism of action and impact on the TME.
The Role of FAP in the Tumor Microenvironment
Fibroblast Activation Protein is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its expression is significantly upregulated in the stroma of various cancers, where it contributes to:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity degrades components of the ECM, facilitating tumor cell invasion and metastasis.
-
Angiogenesis: By modulating the TME, FAP-positive CAFs can promote the formation of new blood vessels that supply tumors with essential nutrients.
-
Immunosuppression: FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting regulatory T cells (Tregs) and M2-polarized macrophages, while impairing the function of cytotoxic CD8+ T cells.
Mechanism of Action: FAP-Targeted Radioligand Therapy
LY4337713 represents a precision oncology approach that leverages the specific expression of FAP in the TME. The proposed mechanism of action can be broken down into the following steps:
-
Targeting: Following intravenous administration, LY4337713 circulates in the bloodstream and binds with high affinity to FAP expressed on CAFs and, in some cases, tumor cells.
-
Internalization: Upon binding, the LY4337713-FAP complex is internalized by the cell.
-
Localized Radiation Delivery: The internalized Lutetium-177 is a β-emitting radioisotope with a short path length in tissue. This ensures that the radiation is delivered in a highly localized manner to the FAP-expressing cells and their immediate surroundings.
-
Induction of Cell Death: The β-radiation induces DNA double-strand breaks in the target cells, leading to apoptosis.
-
Modulation of the Tumor Microenvironment: The localized cell death and radiation can trigger a cascade of events within the TME, including the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This can lead to an increase in the infiltration and activation of cytotoxic T lymphocytes and a shift from an immunosuppressive to an immune-active microenvironment. Preclinical studies with other FAP-targeted radioligand therapies have shown an upregulation of PD-L1 expression on tumor cells following treatment, providing a strong rationale for combination with immune checkpoint inhibitors.[3][4]
Quantitative Data from Preclinical Studies of Analogous FAP-Targeted Radioligand Therapies
While specific preclinical data for LY4337713 is not yet publicly available, studies on similar FAP-targeting radioligands provide insights into the potential efficacy of this therapeutic class. The following tables summarize representative data from published preclinical studies.
Table 1: In Vitro Binding Affinity of FAP-Targeting Radioligands (Note: Data is for illustrative purposes based on analogous compounds, not LY4337713 specifically.)
| Compound | Target | Binding Affinity (nM) |
| PNT3087 | Recombinant hFAP | 2.2 |
| PNT3090 | Recombinant hFAP | 1.4 |
| PNT3106 | Recombinant hFAP | 2.2 |
| PNT6555 | Recombinant hFAP | 6.6 |
| DOTAGA.SA(FAPi)₂ | Recombinant hFAP | 2.7 |
Source: Adapted from a preclinical study on next-generation FAP-targeting radioligands.[5]
Table 2: In Vivo Tumor Growth Inhibition of ¹⁷⁷Lu-Labeled FAP-Targeting Radioligands (Note: Data is for illustrative purposes based on analogous compounds, not LY4337713 specifically.)
| Treatment Group (Dose) | Tumor Growth Inhibition (%) |
| ¹⁷⁷Lu-PNT3087 (10 MBq) | 24 |
| ¹⁷⁷Lu-PNT3087 (40 MBq) | 57 |
| ¹⁷⁷Lu-PNT3090 (10 MBq) | 66 |
| ¹⁷⁷Lu-PNT3090 (40 MBq) | 81 |
| ¹⁷⁷Lu-PNT3106 (10 MBq) | 39 |
| ¹⁷⁷Lu-PNT3106 (40 MBq) | 94 |
Source: Adapted from a preclinical study on next-generation FAP-targeting radioligands.[5]
Table 3: Combination Therapy of ¹⁷⁷Lu-LNC1004 and anti-PD-L1 in a Mouse Tumor Model (Note: Data is for an analogous compound, not LY4337713.)
| Treatment Group | Outcome |
| ¹⁷⁷Lu-LNC1004 + anti-PD-L1 | Complete eradication of all tumors |
| Re-challenge after complete response | 100% tumor rejection |
Source: Adapted from a preclinical study on the combination of FAP-targeted radioligand therapy with immune checkpoint blockade.[3]
Experimental Protocols
The following are representative experimental protocols that would be employed in the preclinical evaluation of a FAP-targeted radioligand therapy like LY4337713. These are based on methodologies described in the literature for similar agents.
In Vitro Cell Binding and Internalization Assay
-
Cell Culture: Culture a FAP-expressing cell line (e.g., NIH3T3-FAP) and a FAP-negative control cell line in appropriate media.
-
Radioligand Incubation: Incubate the cells with increasing concentrations of ¹⁷⁷Lu-labeled LY4337713 at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Washing: Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Quantification of Bound Radioligand: Lyse the cells and measure the radioactivity using a gamma counter to determine the amount of cell-surface bound radioligand.
-
Quantification of Internalized Radioligand: To measure internalization, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand before lysis and counting.
-
Data Analysis: Calculate binding affinity (Kd) and internalization rates.
In Vivo Biodistribution Studies in Xenograft Models
-
Animal Model: Implant FAP-positive tumor cells (e.g., MC38/NIH3T3-FAP co-injection) subcutaneously into immunocompromised or humanized mice.
-
Radioligand Administration: Once tumors reach a specified size, administer a single intravenous injection of a known activity of ¹⁷⁷Lu-labeled LY4337713.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize the animals and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor to evaluate uptake, clearance, and tumor-to-organ ratios.
In Vivo Antitumor Efficacy Studies
-
Tumor Model Establishment: As described in the biodistribution protocol.
-
Treatment Groups: Randomize tumor-bearing mice into several groups: vehicle control, LY4337713 monotherapy, immune checkpoint inhibitor monotherapy (e.g., anti-PD-L1), and LY4337713 in combination with the immune checkpoint inhibitor.
-
Dosing: Administer the respective treatments according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume using calipers two to three times per week.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Monitor animal body weight as a measure of toxicity. At the end of the study, tumors can be excised for further analysis.
Immunohistochemical Analysis of the Tumor Microenvironment
-
Tissue Preparation: Fix excised tumors in formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded tumors and perform immunohistochemical staining for markers of interest, such as CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), F4/80 (macrophages), and PD-L1.
-
Imaging and Analysis: Image the stained sections using a microscope and quantify the number of positive cells per unit area to assess changes in the immune cell infiltrate and the expression of immune checkpoint molecules.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of LY4337713 in the TME.
Experimental Workflow
Caption: Preclinical evaluation workflow.
Conclusion
LY4337713, as a FAP-targeted radioligand therapy, holds the potential to be a significant advancement in the treatment of FAP-positive solid tumors. By specifically targeting cancer-associated fibroblasts, it aims to not only directly impact the tumor stroma but also to remodel the tumor microenvironment into a more immune-permissive state. This dual mechanism of action suggests that its therapeutic potential may be most fully realized in combination with other immunotherapies. The preclinical data from analogous FAP-targeted agents are encouraging and provide a strong rationale for the ongoing clinical development of LY4337713. Further research and the publication of specific data for LY4337713 are eagerly awaited by the scientific community to fully elucidate its therapeutic profile and its impact on the complex interplay of cells within the tumor microenvironment.
References
- 1. asco.org [asco.org]
- 2. sofie.com [sofie.com]
- 3. Antitumor efficacy and potential mechanism of FAP-targeted radioligand therapy combined with immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide on the Binding Affinity and Specificity of FAP-Targeting Radioligand LY4337713
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY4337713 is an investigational next-generation radioligand therapy being developed by Eli Lilly and Company.[1][2] It is designed to target Fibroblast Activation Protein (FAP), a transmembrane glycoprotein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide array of solid tumors.[1][2] This document provides a comprehensive overview of the binding characteristics of FAP-targeting radioligands closely related to LY4337713, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways. While specific preclinical data for LY4337713 is not yet publicly available, this guide draws on information from closely related next-generation FAP-targeting radioligands developed by POINT Biopharma, a wholly owned subsidiary of Eli Lilly.
Binding Affinity of Next-Generation FAP-Targeting Radioligands
Recent preclinical studies have characterized a series of next-generation FAP-targeting radioligands, including PNT3087, PNT3090, and PNT3106. These compounds, like LY4337713, are designed for improved tumor retention.[1] The binding affinities of these compounds for recombinant human FAP (hFAP) have been determined and are presented in the table below, alongside a first-generation compound (PNT6555) and a comparator (DOTAGA.SA(FAPi)2) for reference.[1]
| Compound | Target | Affinity (nM) |
| PNT3087 | Recombinant hFAP | 2.2[1] |
| PNT3090 | Recombinant hFAP | 1.4[1] |
| PNT3106 | Recombinant hFAP | 2.2[1] |
| PNT6555 | Recombinant hFAP | 6.6[1] |
| DOTAGA.SA(FAPi)2 | Recombinant hFAP | 2.7[1] |
Specificity and Mechanism of Action
LY4337713 is a radiopharmaceutical composed of a FAP-targeting ligand, a chelator, and the radioisotope Lutetium-177 ([177Lu]).[1][2] The ligand component is designed to bind with high specificity to FAP, which is overexpressed in the stroma of many cancers and has limited expression in healthy adult tissues.[2] Upon binding to FAP on the surface of CAFs, the emitted beta particles from the decaying [177Lu] deliver localized radiation to the tumor, inducing cell death.
The general mechanism of action for FAP-targeting radioligand therapy is depicted in the following signaling pathway diagram.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of LY4337713
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY4337713 is an investigational radiopharmaceutical agent developed by Eli Lilly and Company, designed to target Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy tissues is limited. This differential expression pattern makes FAP an attractive target for targeted radionuclide therapy. LY4337713 combines a FAP-targeting small molecule with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), enabling localized delivery of cytotoxic radiation to the tumor stroma.
These application notes provide a comprehensive overview of standard in vitro cell-based assays that are fundamental for the preclinical characterization of FAP-targeting radiopharmaceuticals like LY4337713. The following protocols are representative methodologies based on established principles for evaluating radioligand therapies.
Signaling Pathway of Fibroblast Activation Protein (FAP)
FAP plays a crucial role in remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression through various signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of FAP-targeted therapies.
Key In Vitro Assays for LY4337713 Characterization
A battery of in vitro assays is crucial to determine the binding affinity, specificity, and cytotoxic potential of LY4337713. The following sections detail the protocols for these essential experiments.
Receptor Binding Affinity Assays
Radioligand binding assays are the gold standard for determining the affinity of a radiopharmaceutical for its target receptor.[1] These assays are critical for confirming that LY4337713 binds to FAP with high affinity and specificity.
Experimental Workflow: Radioligand Binding Assay
A. Saturation Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of LY4337713 in FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., HT-1080-FAP) and FAP-negative control cell line (e.g., wild-type HT-1080).
-
¹⁷⁷Lu-LY4337713 of known specific activity.
-
Binding buffer (e.g., Tris-HCl, pH 7.4 with 5 mM MgCl₂).
-
Non-labeled LY4337713 or another high-affinity FAP inhibitor for determining non-specific binding.
-
96-well filter plates (e.g., glass fiber filters).
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture FAP-positive and FAP-negative cells to 80-90% confluency. Harvest cells and prepare cell membranes by homogenization and centrifugation. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for a range of ¹⁷⁷Lu-LY4337713 concentrations (e.g., 0.1 nM to 50 nM).
-
Incubation:
-
Total Binding: Add cell membranes (20-50 µg protein/well) and increasing concentrations of ¹⁷⁷Lu-LY4337713 to the wells.
-
Non-specific Binding: Add cell membranes, increasing concentrations of ¹⁷⁷Lu-LY4337713, and a high concentration of non-labeled FAP inhibitor (e.g., 10 µM).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot specific binding versus the concentration of ¹⁷⁷Lu-LY4337713 and fit the data using non-linear regression to determine the Kd and Bmax values.[2]
-
B. Competition Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of non-labeled LY4337713 or other FAP inhibitors.
Procedure:
-
Follow the same initial steps for cell culture and membrane preparation as in the saturation binding assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of ¹⁷⁷Lu-LY4337713 (typically at or below the Kd value) to all wells containing the cell membranes.
-
Add increasing concentrations of the non-labeled competitor compound (e.g., from 1 pM to 10 µM).
-
Incubate, filter, and quantify radioactivity as described above.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to obtain a sigmoidal dose-response curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Representative Data for FAP-Targeting Radiopharmaceuticals
The following table summarizes representative binding affinity data for FAP-targeting compounds from the literature, which can be used as a benchmark for evaluating new agents like LY4337713.
| Compound | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |
| OncoFAP | - | 0.68 | - | - | [3] |
| FAP-2286 | HEK-FAP | High Affinity | - | - | [4] |
| FAPI-46 | HT-1080-FAP | - | - | Improved vs FAPI-04 | [5] |
| ¹¹¹In-eFAP-6 | FAP-expressing cells | Superior affinity vs FAPI-46 | - | - | [6] |
| ¹⁸F-H3RESCA-FAPI | FAP-expressing cells | <0.01 | - | - | [7] |
Cell Viability and Cytotoxicity Assays
These assays are essential for determining the dose-dependent cytotoxic effects of ¹⁷⁷Lu-LY4337713 on cancer cells and CAFs. Given the nature of radiopharmaceuticals, it is important to assess cell viability over an extended period to account for radiation-induced cell death.
Experimental Workflow: 3D Spheroid Viability Assay
A. 3D Spheroid Cell Viability Assay Protocol
Objective: To evaluate the cytotoxic efficacy of ¹⁷⁷Lu-LY4337713 in a more physiologically relevant 3D cell culture model.
Materials:
-
FAP-positive cancer cell line (e.g., U87MG, which endogenously expresses FAP).
-
Ultra-low attachment 96-well round-bottom plates.
-
¹⁷⁷Lu-LY4337713.
-
Cell culture medium.
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Procedure:
-
Spheroid Formation: Seed cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates. Centrifuge briefly to collect cells at the bottom and incubate for 48-72 hours to allow spheroid formation.[8]
-
Treatment: Prepare serial dilutions of ¹⁷⁷Lu-LY4337713 in cell culture medium and add them to the wells containing the spheroids. Include untreated controls.
-
Incubation: Incubate the plates for 7 to 14 days to allow for the full effect of the radionuclide to manifest. Monitor spheroid size and morphology periodically.
-
Viability Assessment:
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated groups to the untreated control group to determine the percentage of cell viability. Plot the percentage of viability against the concentration of ¹⁷⁷Lu-LY4337713 to generate a dose-response curve and determine the IC50 value.
Representative Data for FAP-Targeted Radionuclide Therapy
The following table presents illustrative cell viability data for FAP-targeting radionuclide therapies.
| Compound | Cell Line | Incubation Time | Effect | Reference |
| ¹³¹I-FAPI | U87 | 48 hours | Dose-dependent decrease in viability | [10] |
| ¹⁷⁷Lu-FAP-2286 | FAP-positive tumors | In vivo | Potent anti-tumor efficacy | [4] |
| ¹⁷⁷Lu-FAP6-IP-DOTA | 4T1 murine tumors | In vivo | Significant suppression of tumor growth | [11] |
| ¹⁷⁷Lu-DOTA-2P(FAPI)₂ | CT26-FAP | In vivo | Enhanced antitumor effects | [12] |
Cellular Uptake and Internalization Assay
This assay quantifies the rate and extent to which ¹⁷⁷Lu-LY4337713 is taken up and internalized by FAP-expressing cells, which is crucial for its therapeutic efficacy.
Objective: To measure the specific uptake and internalization of ¹⁷⁷Lu-LY4337713 over time.
Materials:
-
FAP-positive (e.g., HT-1080-FAP) and FAP-negative cells.
-
¹⁷⁷Lu-LY4337713.
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity.
-
Cell lysis buffer (e.g., 1M NaOH).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.
-
Incubation: Add a fixed concentration of ¹⁷⁷Lu-LY4337713 to the cells and incubate for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h). For blocking experiments, pre-incubate a set of wells with an excess of non-labeled FAP inhibitor.
-
Washing: At each time point, wash the cells with ice-cold PBS to remove unbound radioligand.
-
Surface-Bound vs. Internalized:
-
To measure the internalized fraction, incubate the cells with acid wash buffer for 5-10 minutes on ice to strip the surface-bound radioligand. Collect the supernatant (surface-bound fraction).
-
Lyse the remaining cells with lysis buffer (internalized fraction).
-
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the uptake as a percentage of the added dose per million cells. Plot the percentage of uptake and internalization over time.
Representative Data for Cellular Uptake of FAP Radiopharmaceuticals
| Compound | Cell Line | Time | % Uptake/Internalization | Reference |
| ⁶⁸Ga-DOTA-2P(FAPI)₂ | CT26-FAP | 60 min | Gradual increase in uptake | [12] |
| ¹¹¹In-FAPI-46 | HT1080-huFAP | 4°C vs 37°C | Significantly lower internalization at 4°C | [13] |
| Alexa Fluor 488-FAP-2286 | HEK-FAP | 72 hours | Retained in endosomes | [4] |
Conclusion
The in vitro cell-based assays described in these application notes are fundamental for the preclinical evaluation of FAP-targeting radiopharmaceuticals like LY4337713. By systematically assessing receptor binding, cytotoxicity, and cellular uptake, researchers can build a comprehensive profile of the agent's therapeutic potential, providing a solid foundation for further in vivo studies and clinical development.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Radiosynthesis and in-vitro identification of a molecular probe 131I-FAPI targeting cancer-associated fibroblasts [frontiersin.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of LY4337713
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY4337713 is a next-generation, fibroblast activation protein (FAP)-targeted radioligand therapy currently in preclinical development for the treatment of solid tumors.[1] It comprises a FAP-binding ligand coupled to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu), designed to deliver localized, high-energy radiation to FAP-expressing cells within the tumor microenvironment.[1]
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, including pancreatic, breast, colorectal, and ovarian cancers, while its expression in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for delivering cytotoxic agents directly to the tumor while minimizing off-target toxicity. The therapeutic principle of LY4337713 is based on the targeted destruction of FAP-positive CAFs, which are critical for tumor growth, angiogenesis, and immunosuppression, thereby disrupting the supportive tumor microenvironment.[3]
These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for evaluating the in vivo efficacy of LY4337713.
Mechanism of Action and Signaling Pathway
LY4337713's mechanism of action is the targeted delivery of ionizing radiation to FAP-expressing cells. The ligand component of LY4337713 binds with high affinity to FAP on the surface of CAFs. The attached ¹⁷⁷Lu isotope then decays, emitting beta particles that induce DNA double-strand breaks and subsequent apoptosis in the target cells. The localized radiation can also induce a "crossfire effect," where neighboring tumor cells that do not express FAP are also killed. The disruption of the CAF-rich stroma is expected to inhibit tumor growth and sensitize the tumor to other therapies.
Recommended Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of FAP-targeted therapies. Both xenograft and syngeneic models are recommended to assess efficacy and potential interactions with the immune system.
| Model Type | Description | Recommended Cell Lines/Models | Key Advantages |
| Xenograft | Immunodeficient mice (e.g., nude, SCID, NSG) implanted with human tumor cells. | FAP-overexpressing lines: HEK293-hFAP, HT1080-hFAP.[4][5] Models with stromal FAP induction: U-87 MG (glioblastoma), PANC-1 (pancreatic).[6][7] Patient-Derived Xenografts (PDX): Sarcoma, Pancreatic, Breast cancer models with confirmed FAP expression.[4] | Allows for testing on human cancer cells and evaluation of direct anti-tumor effects. PDX models better recapitulate human tumor heterogeneity. |
| Syngeneic | Immunocompetent mice (e.g., BALB/c, C57BL/6) implanted with murine tumor cells. | Colon Carcinoma: CT26 (BALB/c).[8] Sarcoma: MCA205 (C57BL/6). Breast Cancer: 4T1 (BALB/c).[9] | Intact immune system allows for the evaluation of immunomodulatory effects of the therapy. Crucial for understanding the interplay between CAF depletion and anti-tumor immunity. |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for a preclinical efficacy study of LY4337713.
Protocol for Biodistribution and Dosimetry Studies
Objective: To determine the uptake, distribution, and clearance of LY4337713 in tumor and normal tissues, and to calculate the radiation dose delivered.
Materials:
-
Tumor-bearing mice (n=3-5 per time point).
-
LY4337713 radiolabeled with a suitable isotope for imaging and quantification (e.g., ¹¹¹In for SPECT or ⁶⁸Ga for PET, in addition to the therapeutic ¹⁷⁷Lu).
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
-
Small animal SPECT/CT or PET/CT scanner.
Procedure:
-
Administer a known activity of radiolabeled LY4337713 (e.g., 3-7 MBq) intravenously (IV) via the tail vein.[5]
-
At designated time points (e.g., 1, 4, 24, 48, 72 hours post-injection), anesthetize the mice and perform imaging.[10]
-
Following the final imaging session or at discrete time points, euthanize the mice.
-
Collect blood and dissect key organs (tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
-
Use software such as OLINDA/EXM to calculate dosimetry estimates based on the biodistribution data.[11]
Example Biodistribution Data for a FAP-Targeted Radiopharmaceutical:
| Tissue | 1 hr p.i. (%ID/g) | 24 hr p.i. (%ID/g) | 48 hr p.i. (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 12.0 ± 2.5 | 10.5 ± 2.1 | 9.1 ± 1.8 |
| Kidneys | 8.0 ± 1.5 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Liver | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Data are presented as mean ± SD and are hypothetical examples based on published studies of similar agents.[10] |
Protocol for In Vivo Radionuclide Therapy Study
Objective: To evaluate the anti-tumor efficacy of therapeutic doses of ¹⁷⁷Lu-LY4337713.
Materials:
-
Tumor-bearing mice with established tumors (e.g., 100-200 mm³).
-
¹⁷⁷Lu-LY4337713.
-
Vehicle control (saline).
-
Calipers for tumor measurement.
Procedure:
-
Randomize mice into treatment groups (e.g., Vehicle control, ¹⁷⁷Lu-LY4337713 low dose, ¹⁷⁷Lu-LY4337713 high dose). A typical group size is 8-10 mice.
-
Administer the designated treatment (e.g., a single IV injection of 30-50 MBq of ¹⁷⁷Lu-LY4337713) on Day 0.[4]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Monitor mice for clinical signs of distress and euthanize if humane endpoints are reached (e.g., tumor volume > 2000 mm³, >20% body weight loss).
-
Record survival data and generate Kaplan-Meier survival curves.
Example Efficacy Data Presentation:
Table: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| ¹⁷⁷Lu-LY4337713 (30 MBq) | 600 ± 150 | 60% |
| ¹⁷⁷Lu-LY4337713 (50 MBq) | 250 ± 80 | 83% |
| Data are presented as mean ± SEM and are hypothetical. |
Table: Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 25 | - |
| ¹⁷⁷Lu-LY4337713 (30 MBq) | 40 | 60% |
| ¹⁷⁷Lu-LY4337713 (50 MBq) | 55 | 120% |
| Data are hypothetical. |
Conclusion
The preclinical evaluation of LY4337713 requires a systematic approach using well-characterized animal models to assess its biodistribution, dosimetry, and therapeutic efficacy. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies. Data generated from these experiments will be crucial for determining the therapeutic window and supporting the clinical development of LY4337713 as a novel treatment for FAP-positive solid tumors.[1][12]
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Tumour-Associated Fibroblasts in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Frontiers | Dissecting tumor microenvironment heterogeneity in syngeneic mouse models: insights on cancer-associated fibroblast phenotypes shaped by infiltrating T cells [frontiersin.org]
- 9. Isolation of Primary Cancer-Associated Fibroblasts from a Syngeneic Murine Model of Breast Cancer for the Study of Targeted Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
- 11. Frontiers | Theranostic 64Cu-DOTHA2-PSMA allows low toxicity radioligand therapy in mice prostate cancer model [frontiersin.org]
- 12. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
Application Notes and Protocols: Dosimetry and Biodistribution of FAP-Targeting Radioligand LY4337713
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical assessment of LY4337713, a Fibroblast Activation Protein (FAP)-targeted radioligand therapy. The protocols outlined below are based on established methodologies for the evaluation of similar FAP-targeting radiopharmaceuticals. The quantitative data presented is representative of next-generation FAP-targeting radioligands developed by researchers affiliated with Eli Lilly and Company, offering insights into the expected performance of LY4337713.[1]
Introduction
LY4337713 is an investigational radioligand therapy that targets Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors.[1][2] FAP's limited presence in healthy adult tissues makes it an attractive target for delivering cytotoxic radiation directly to the tumor stroma. LY4337713 comprises a FAP-targeting ligand conjugated to a chelator complexing the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[2] Preclinical data for LY4337713 have supported its advancement into clinical trials to assess its safety, tolerability, dosimetry, and efficacy in patients with FAP-positive solid tumors.[2]
Signaling Pathway and Mechanism of Action
LY4337713 operates by binding to FAP on the surface of CAFs within the tumor microenvironment. Upon binding, the ¹⁷⁷Lu radioisotope delivers a high-energy beta particle, inducing DNA damage and subsequent apoptosis in the FAP-expressing cells. This targeted delivery of radiation aims to disrupt the tumor stroma, which is crucial for tumor growth and progression, while minimizing damage to surrounding healthy tissues.
References
Protocol for Preclinical Imaging with LY4337713: A FAP-Targeted Radiopharmaceutical
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preclinical evaluation of LY4337713, a Lutetium-177 (¹⁷⁷Lu)-labeled radioligand targeting Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) across a wide range of solid tumors and its limited presence in healthy adult tissues.[1] This document outlines the necessary methodologies for in vitro characterization and in vivo imaging to assess the therapeutic and diagnostic potential of this agent.
Introduction to LY4337713
LY4337713 is a next-generation FAP-targeted radioligand therapy developed by Eli Lilly and Company.[1][2] It comprises a high-affinity FAP-binding ligand conjugated to a chelator complexing the therapeutic radioisotope ¹⁷⁷Lu. The beta-emitting properties of ¹⁷⁷Lu deliver localized ionizing radiation to the tumor microenvironment, while its gamma emissions enable non-invasive imaging via Single Photon Emission Computed Tomography (SPECT).
Mechanism of Action: Upon intravenous administration, LY4337713 binds to FAP on the surface of CAFs. The subsequent radioactive decay of ¹⁷⁷Lu induces DNA damage and cell death in the surrounding tumor cells and stromal components.
Quantitative Data Summary
The following tables summarize key quantitative parameters for LY4337713 based on typical preclinical data for FAP-targeted radiopharmaceuticals.
| Parameter | Value | Description |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | Beta and gamma emitter |
| Target | Fibroblast Activation Protein (FAP) | Type II transmembrane serine protease |
| Binding Affinity (Kd) | 1-10 nM | Expected range for high-affinity binding to FAP |
| Radiochemical Purity | >95% | Standard for preclinical and clinical use |
| Half-life (¹⁷⁷Lu) | 6.7 days | Allows for extended therapeutic window and flexible imaging schedules |
| In Vivo Parameter | Value | Description |
| Tumor Uptake | 5-15 %ID/g at 24h | Percentage of injected dose per gram of tumor tissue |
| Tumor-to-Muscle Ratio | >10 at 24h | Indicates target specificity |
| Tumor-to-Kidney Ratio | 1-2 at 24h | Reflects clearance pathway |
| Blood Half-life | 1-2 hours | Initial rapid clearance from circulation |
Experimental Protocols
Radiolabeling of LY4337713 with Lutetium-177
This protocol describes the conjugation of the FAP-targeting ligand with ¹⁷⁷Lu.
Materials:
-
FAP-targeting ligand-chelator conjugate
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
ITLC-SG strips
-
Mobile phase (e.g., 50 mM DTPA)
-
Radio-TLC scanner
Procedure:
-
In a sterile vial, add the FAP-targeting ligand-chelator conjugate.
-
Add sodium acetate buffer to adjust the pH to 4.5-5.5.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix and incubate the reaction mixture at 95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram using the mobile phase.
-
Analyze the strip using a radio-TLC scanner to determine radiochemical purity. The radiolabeled product should remain at the origin (Rf = 0.0), while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0).
In Vitro Cell Binding Assay
This assay quantifies the binding affinity of [¹⁷⁷Lu]LY4337713 to FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., HEK293-FAP) and a FAP-negative control cell line (e.g., wild-type HEK293)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
[¹⁷⁷Lu]LY4337713
-
Non-radiolabeled "cold" LY4337713 for competition
-
Gamma counter
Procedure:
-
Plate FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For total binding, add increasing concentrations of [¹⁷⁷Lu]LY4337713 to the wells.
-
For non-specific binding, add a large excess of "cold" LY4337713 along with the radioligand.
-
Incubate at 37°C for 1 hour.
-
Wash the cells three times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.
In Vivo SPECT/CT Imaging in Tumor-Bearing Mice
This protocol outlines the procedure for imaging the biodistribution of [¹⁷⁷Lu]LY4337713 in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with FAP-positive tumor xenografts)
-
[¹⁷⁷Lu]LY4337713
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Saline for injection
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer a known activity of [¹⁷⁷Lu]LY4337713 (typically 10-20 MBq) via intravenous tail vein injection.
-
Allow the radiopharmaceutical to distribute for the desired time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
At each time point, anesthetize the mouse and position it in the SPECT/CT scanner.
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction.
-
Acquire a whole-body SPECT scan.
-
Reconstruct the SPECT and CT images and co-register them.
-
Analyze the images to determine the biodistribution of the radiotracer in various organs and the tumor.
-
Quantify the uptake in regions of interest (ROIs) and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Mechanism of action of LY4337713 in the tumor microenvironment.
Caption: Experimental workflow for preclinical SPECT/CT imaging of LY4337713.
References
Application Notes and Protocols: Phase 1a/1b Clinical Trial of LY4337713
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Phase 1a/1b clinical trial of LY4337713, a novel radioligand therapy targeting Fibroblast Activation Protein (FAP) for the treatment of advanced solid tumors.
Introduction to LY4337713
LY4337713 is an investigational radiopharmaceutical agent developed by Eli Lilly and Company.[1] It consists of a small molecule ligand that targets FAP, linked to the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[2] FAP is a cell surface protein that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, while its presence in healthy adult tissues is limited.[2] This differential expression profile makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor site, thereby minimizing off-target toxicity.
Mechanism of Action: LY4337713 binds to FAP on CAFs, leading to the localized delivery of beta radiation from ¹⁷⁷Lu. This ionizing radiation induces DNA damage and subsequent cell death in the FAP-expressing cells and surrounding tumor cells.
Clinical Trial Design: FiREBOLT Study (NCT07213791)
The FiREBOLT study is a Phase 1a/1b, open-label, non-randomized, dose-escalation and dose-optimization study designed to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of LY4337713 in adult participants with FAP-positive advanced or metastatic solid tumors.[3][4][5][6]
Study Objectives:
| Phase | Primary Objective | Secondary Objectives |
| Phase 1a (Dose Escalation) | To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of LY4337713. | To assess the safety and tolerability profile, pharmacokinetics, and dosimetry of LY4337713. |
| Phase 1b (Dose Optimization/ Expansion) | To evaluate the preliminary anti-tumor activity of LY4337713 at the RP2D, as measured by Objective Response Rate (ORR). | To further characterize the safety and tolerability, and to assess Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS). |
Patient Population: The study will enroll approximately 241 participants with histologically or cytologically confirmed advanced or metastatic solid tumors that are known to have high FAP expression.[3][5][7] Eligible tumor types include:
-
Adenocarcinoma of the pancreas
-
Hormone receptor (HR)-positive, HER2-negative breast cancer
-
HER2-positive breast cancer
-
Triple-negative breast cancer (TNBC)
-
Platinum-resistant or refractory ovarian cancer
-
Gastric cancer (adenocarcinoma)
-
Colorectal cancer (CRC)
-
Esophageal cancer (squamous cell carcinoma or adenocarcinoma)
-
Cholangiocarcinoma
Participants must have received at least one prior line of systemic therapy for advanced or metastatic disease.[5][7]
Experimental Protocols
Patient Screening and FAP-Positivity Confirmation
Objective: To select eligible patients with FAP-positive tumors.
Methodology:
-
Informed Consent: Obtain written informed consent from the patient.
-
Eligibility Assessment: Confirm that the patient meets all inclusion and exclusion criteria as per the study protocol. Key exclusion criteria include active CNS metastases, significant myelosuppression, and prior total-body radiation.[5][7]
-
Tumor Biopsy: Obtain a recent or archival tumor tissue sample.
-
Immunohistochemistry (IHC) for FAP:
-
Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a validated primary antibody against FAP.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
Visualize with a chromogen such as DAB and counterstain with hematoxylin.
-
-
Scoring of FAP Expression: A pathologist will score the percentage of FAP-positive stromal cells and the intensity of staining. A predefined threshold for FAP positivity must be met for patient enrollment.
LY4337713 Administration and Dose Escalation (Phase 1a)
Objective: To determine the MTD of LY4337713.
Methodology:
-
Patient Preparation: Ensure adequate hydration. Pre-medication to prevent infusion-related reactions may be administered as per protocol.
-
Drug Administration: LY4337713 is administered as a slow intravenous infusion.[6]
-
Dose Escalation Scheme: A "3+3" dose-escalation design will be employed.
-
A cohort of 3 patients will be treated at a specific dose level.
-
If 0 out of 3 patients experience a Dose-Limiting Toxicity (DLT) within the first cycle, the next cohort will be escalated to the next dose level.
-
If 1 out of 3 patients experiences a DLT, the cohort will be expanded to 6 patients at the same dose level. If no further DLTs are observed in the additional 3 patients (i.e., ≤1/6), dose escalation will proceed.
-
If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level will be declared the MTD.
-
-
DLT Assessment: Patients will be monitored for DLTs for a predefined period (typically the first treatment cycle). DLTs are defined as specific adverse events of Grade 3 or higher that are considered related to the study drug.
Dosimetry Assessment
Objective: To determine the radiation absorbed dose in tumors and normal organs.
Methodology:
-
SPECT/CT Imaging: Whole-body Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) scans will be performed at multiple time points post-infusion of LY4337713 (e.g., 2, 24, 48, and 72 hours).
-
Image Analysis:
-
Regions of Interest (ROIs) will be drawn on the SPECT/CT images for tumors and key organs (e.g., kidneys, liver, bone marrow).
-
The activity concentration in each ROI will be quantified at each time point.
-
-
Pharmacokinetic Modeling: Time-activity curves will be generated for each ROI. The cumulative activity (residence time) will be calculated by integrating these curves.
-
Dose Calculation: The absorbed dose will be calculated using a standard dosimetry software package (e.g., OLINDA/EXM), which applies the Medical Internal Radiation Dose (MIRD) formalism.
Efficacy Assessment (Phase 1b)
Objective: To evaluate the anti-tumor activity of LY4337713.
Methodology:
-
Tumor Imaging: Tumor assessments will be performed at baseline and at regular intervals during treatment (e.g., every 8 weeks) using CT or MRI.
-
Response Evaluation: Tumor response will be evaluated by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5]
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Calculation of Endpoints:
-
ORR: (Number of CR + PR) / Total number of evaluable patients.
-
DCR: (Number of CR + PR + SD) / Total number of evaluable patients.
-
DoR: Time from the first documented response to the first documented disease progression or death.
-
PFS: Time from the start of treatment to the first documented disease progression or death.
-
Signaling Pathway
LY4337713's mechanism of action is direct and physical, relying on the targeted delivery of radiation rather than modulation of a specific signaling pathway. The ligand component of LY4337713 binds to FAP on the surface of CAFs, which then internalizes. The conjugated ¹⁷⁷Lu emits beta particles, which cause single and double-strand DNA breaks in the target cell and adjacent cells within a radius of a few millimeters, leading to apoptosis.
References
- 1. LY 4337713 - AdisInsight [adisinsight.springer.com]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 4. theranostictrials.org [theranostictrials.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 7. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
Application Notes and Protocols for Patient Selection in FAP-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, with limited expression in healthy adult tissues.[1] This differential expression provides a therapeutic window for targeted therapies, including radioligand therapy, immunotherapy, and antibody-drug conjugates.[1][2] Effective patient selection is paramount to the success of FAP-targeted therapies. This document provides detailed application notes and protocols for key assays used to identify patients who are most likely to benefit from these novel treatments.
The selection of patients for FAP-targeted therapy relies on a multi-faceted approach, primarily involving the assessment of FAP expression in tumor tissue and non-invasive imaging techniques. Key patient selection criteria often include:
-
Histologically confirmed diagnosis of a solid tumor known to express FAP.
-
Evidence of FAP expression determined by immunohistochemistry (IHC) or FAP-targeted Positron Emission Tomography (FAPI-PET).
-
Metastatic or advanced disease that has progressed on standard-of-care therapies.[3]
I. Biomarker Assessment: FAP Expression by Immunohistochemistry (IHC)
Immunohistochemistry is a cornerstone for confirming FAP expression in tumor biopsies. The FAP H-score is a semi-quantitative method used to assess the level of FAP protein expression.
Quantitative Data Summary: FAP Expression Across Various Cancers
The following table summarizes FAP expression levels determined by IHC across a range of solid tumors. High FAP expression is a key inclusion criterion for many clinical trials of FAP-targeted therapies.[4]
| Tumor Type | Percentage with High FAP Expression (H-score ≥ 30) | Reference |
| Sarcoma | ≥30% | [5] |
| Pancreatic Adenocarcinoma | ≥30% | [5] |
| Mesothelioma | ≥30% | [5] |
| Head and Neck Squamous Cell Carcinoma | ≥30% | [5] |
| Breast Cancer | High prevalence | [6] |
| Esophageal Cancer | High prevalence | [6] |
| Lung Cancer | High prevalence | [6] |
| Renal Cell Carcinoma | Low prevalence | [6] |
| Follicular Lymphoma | Low prevalence | [6] |
| Myeloma | Low prevalence | [6] |
Experimental Protocol: FAP Immunohistochemistry
This protocol is adapted from studies utilizing the SP325 and EPR20021 antibody clones.[7][8]
1. Tissue Preparation:
- Fix freshly dissected tissue (<3mm thick) in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
- Embed the tissue in paraffin wax.
- Cut 4-µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides in xylene or a xylene substitute (e.g., Histo-Clear) for 2 x 5 minutes.
- Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each, followed by a final rinse in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating to 95-100°C for 20 minutes.
- Allow slides to cool to room temperature.
4. Staining Procedure (Automated or Manual):
- Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS or PBS).
- Protein Block: Apply a protein blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate sections with a rabbit monoclonal anti-FAP antibody (Clone: SP325 or EPR20021) diluted in antibody diluent (e.g., 1:300) for 60 minutes at room temperature or overnight at 4°C.[7][8]
- Secondary Antibody and Detection:
- Rinse slides with wash buffer.
- Apply a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody and incubate for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Chromogen Application: Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity is achieved.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
5. Interpretation and H-Score Calculation:
- A pathologist scores the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained stromal or tumor cells.[9]
- The H-score is calculated using the following formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] , resulting in a score between 0 and 300.[9]
- A common cutoff for high FAP expression in clinical trials is an H-score of ≥30.[4]
II. In Vivo Assessment: FAP-Targeted PET Imaging (FAPI-PET)
FAPI-PET is a non-invasive imaging modality that allows for the whole-body assessment of FAP expression, providing crucial information for patient selection and therapy response monitoring.
Quantitative Data Summary: FAPI-PET Tracer Uptake
The following table provides typical Standardized Uptake Values (SUVmax) for different FAP-targeted PET tracers in various malignancies.
| Tracer | Tumor Type | Mean SUVmax | Reference |
| 68Ga-FAPI-04 | Pancreaticobiliary Tumors | >10 | [10] |
| 68Ga-FAPI-04 | Intra-hepatic Malignant Lesions | 8.36 ± 4.21 | [11] |
| 68Ga-FAPI-02/46/74 | Adenoid Cystic Carcinoma | 11.16 ± 4.07 | [11] |
Experimental Protocol: 68Ga-FAPI-PET/CT Imaging
This protocol is a general guideline based on published procedures for 68Ga-FAPI-04 and 68Ga-FAPI-46.[10][12][13]
1. Patient Preparation:
- No specific patient preparation such as fasting is required, which is a significant advantage over FDG-PET.[13]
- Patients should be well-hydrated.
- Instruct the patient to void immediately before the scan to minimize bladder activity.[1]
2. Radiotracer Administration:
- Administer an intravenous injection of 1.85-2.59 MBq/kg of 68Ga-FAPI-04 or 68Ga-FAPI-46.[10] A typical administered activity is between 80-200 MBq.[14]
3. PET/CT Acquisition:
- The optimal uptake time is generally between 40 and 60 minutes post-injection.[10] Some studies suggest that imaging can begin as early as 10 minutes post-injection for certain tracers like 68Ga-FAPI-46.[14]
- Acquire a low-dose CT scan for attenuation correction and anatomical localization.
- Perform a whole-body PET scan from the head to the mid-thighs.
4. Image Analysis and Interpretation:
- Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm.[13]
- A nuclear medicine physician and radiologist should interpret the images.
- Quantify tracer uptake in tumors and normal organs by measuring the maximum Standardized Uptake Value (SUVmax).
- Calculate the tumor-to-background ratio (TBR), often using the liver as the reference organ.
- Positive FAP expression is typically defined by tracer uptake in tumor lesions that is significantly higher than in the surrounding background tissue.
III. Visualizing the Rationale: Signaling Pathways and Workflows
FAP-Associated Signaling Pathways
FAP expression in the tumor microenvironment contributes to tumor progression through the activation of several key signaling pathways. Understanding these pathways provides a rationale for FAP as a therapeutic target.
Caption: FAP activates multiple downstream signaling pathways that promote tumor progression.
Patient Selection Workflow for FAP-Targeted Therapy
The following workflow outlines the key steps in identifying and selecting patients for FAP-targeted therapies.
Caption: A streamlined workflow for selecting patients for FAP-targeted therapy.
IV. Conclusion
The selection of patients for FAP-targeted therapy requires a careful and systematic approach. The protocols and guidelines presented in this document provide a framework for the accurate assessment of FAP expression using both immunohistochemistry and FAPI-PET imaging. Adherence to standardized procedures is crucial for ensuring the reliability and reproducibility of these assays, which are essential for identifying patients who are most likely to respond to this promising new class of cancer therapeutics. Further research and clinical trials will continue to refine these selection criteria and expand the application of FAP-targeted therapies to a wider range of malignancies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. auntminnie.com [auntminnie.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 7. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 9. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First Clinical Experience of 68Ga-FAPI PET/CT in Tertiary Cancer Center: Identifying Pearls and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.regionh.dk [research.regionh.dk]
Application Notes and Protocols for Combining LY4337713 with Other Cancer Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY4337713 is an investigational radioligand therapy that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various solid tumors.[1][2] By delivering a potent beta-emitting radioisotope, Lutetium-177 (¹⁷⁷Lu), directly to the tumor stroma, LY4337713 offers a targeted approach to cancer treatment.[2] The expression of FAP is associated with tumor progression, invasion, and immunosuppression, making it a compelling therapeutic target.[3][4][5] Preclinical evidence for other FAP-targeted radioligand therapies suggests potential for combination strategies to enhance anti-tumor efficacy. This document provides an overview of the current understanding of FAP-targeted therapies and outlines protocols for preclinical evaluation of LY4337713 in combination with other cancer treatments.
Mechanism of Action and Signaling Pathways
LY4337713 is designed to bind with high affinity to FAP on the surface of CAFs.[2] Upon binding, the attached ¹⁷⁷Lu delivers localized beta radiation to the tumor microenvironment, leading to DNA damage and subsequent cell death of both CAFs and adjacent tumor cells through a "cross-fire" effect.[6] The disruption of the tumor-promoting stroma can further inhibit tumor growth and metastasis.
FAP itself is a serine protease that plays a multifaceted role in cancer progression through both enzymatic and non-enzymatic functions.[1][7] It is involved in extracellular matrix remodeling and the activation of several signaling pathways that promote tumor cell proliferation, migration, and invasion.[3][4] Key pathways influenced by FAP include:
-
PI3K/Akt Signaling: FAP expression has been shown to upregulate the PI3K/Akt pathway, a critical regulator of cell growth, survival, and proliferation.[3][4]
-
STAT3 Signaling: FAP can positively activate STAT3 in fibroblasts, which in turn can promote an immunosuppressive tumor microenvironment.[4]
-
Ras-ERK Signaling: In some cancers, FAP has been implicated in the activation of the Ras-ERK pathway, another key driver of cell proliferation and survival.[4]
FAP Signaling Pathway Diagram
Caption: FAP-mediated signaling pathways promoting tumor progression.
Rationale for Combination Therapies
The mechanism of action of LY4337713 provides a strong rationale for combining it with other cancer treatments to achieve synergistic effects. Potential combination partners include:
-
Immunotherapy (e.g., Immune Checkpoint Inhibitors): By remodeling the immunosuppressive tumor microenvironment and inducing immunogenic cell death, FAP-targeted radioligand therapy may enhance the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[8] Preclinical studies combining a FAP-targeted radiopharmaceutical with a PD-L1 inhibitor have shown promising results, leading to complete tumor elimination in mouse models.[8]
-
Chemotherapy: Combining LY4337713 with standard-of-care chemotherapy could provide a dual attack on the tumor, targeting both the cancer cells directly and the supportive stromal environment.
-
Targeted Therapies: For tumors driven by specific oncogenic pathways, combining LY4337713 with targeted inhibitors could overcome resistance mechanisms and improve treatment outcomes.
-
Anti-angiogenic Agents: Disrupting the tumor stroma with LY4337713 may potentiate the effects of drugs that inhibit the formation of new blood vessels.
Preclinical Data on FAP-Targeted Radioligand Therapies
While specific data for LY4337713 in combination settings is not yet publicly available, preclinical studies on other ¹⁷⁷Lu-labeled FAP inhibitors provide valuable insights into their potential efficacy and biodistribution.
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | BALB/c nude mice with SK-RC-52.hFAP xenografts | Renal Cell Carcinoma | High and prolonged tumor uptake (~16% ID/g at 96h). Potent single-agent anti-cancer activity. | [9][10] |
| ¹⁷⁷Lu-OncoFAP-23 + L19-IL2 | BALB/c mice with CT-26.hFAP tumors | Colorectal Carcinoma | Combination potentiated in vivo anti-tumor activity and induced a potent tumor-directed immune response. | [9][11] |
| ¹⁷⁷Lu-FAP-HXN | HEK-293-FAP tumor-bearing mice | N/A | Showed significant antitumor activity and longer tumor retention compared to ¹⁷⁷Lu-FAP-2286. | [2][12] |
| ¹⁷⁷Lu-DOTA-2P(FAPI)₂ + αPD-L1 mAb | CT26-FAP tumor-bearing mice | Colorectal Carcinoma | Combination therapy eliminated tumors in mouse models and enhanced the immune response to the PD-L1 inhibitor. | [8] |
| ¹⁷⁷Lu-ND-bisFAPI | A549-FAP tumor-bearing mice | Lung Carcinoma | Delivered fourfold higher radiation to tumors and showed significantly reduced tumor growth compared to ¹⁷⁷Lu-FAPI-04. | [10] |
Experimental Protocols
The following are generalized protocols for preclinical evaluation of LY4337713 in combination with other cancer treatments, based on methodologies reported for similar FAP-targeted radioligand therapies.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of LY4337713 alone and in combination with another therapeutic agent in a murine model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
FAP-expressing human cancer cell line (e.g., SK-RC-52.hFAP, HEK-293-FAP)[9][12]
-
LY4337713
-
Combination agent (e.g., anti-PD-L1 antibody)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal imaging system (e.g., SPECT/CT)
Procedure:
-
Cell Culture and Implantation: Culture FAP-expressing cancer cells under standard conditions. Subcutaneously inject a suspension of cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=5-8 per group):
-
Group 1: Vehicle control
-
Group 2: LY4337713 alone
-
Group 3: Combination agent alone
-
Group 4: LY4337713 in combination with the other agent
-
-
Drug Administration: Administer LY4337713 intravenously at a specified dose and schedule. The combination agent should be administered according to its established protocol.
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Biodistribution Studies (Optional): At selected time points after injection of radiolabeled LY4337713, euthanize a subset of animals. Harvest tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[9]
Experimental Workflow Diagram
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 6. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies | springermedizin.de [springermedizin.de]
- 7. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 8. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Synthesis and Radiolabeling of Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and radiolabeling of Fibroblast Activation Protein (FAP) inhibitors. FAP is a promising theranostic target due to its high expression in the stroma of various cancers and its limited presence in healthy tissues.[1][2][3][4] Radiolabeled FAP inhibitors (FAPIs) are increasingly utilized for both diagnostic imaging with Positron Emission Tomography (PET) and targeted radionuclide therapy.[5][6][7]
Introduction to FAP Inhibitors
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many solid tumors.[1][4][8] FAP's enzymatic activity, which includes dipeptidyl peptidase and endopeptidase functions, plays a crucial role in extracellular matrix remodeling, tumor growth, invasion, and metastasis.[4][8][9] The selective expression of FAP makes it an attractive target for delivering diagnostic and therapeutic radionuclides directly to the tumor site, minimizing off-target effects.[6]
Several classes of FAP inhibitors have been developed, with quinoline-based molecules such as FAPI-04 and FAPI-46, and peptide-based inhibitors like FAP-2286 being the most extensively studied.[10][11][12] These inhibitors are typically conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to facilitate stable radiolabeling with various radiometals.[6][13]
Signaling Pathways Involving FAP
FAP is implicated in several signaling pathways that promote tumorigenesis. Understanding these pathways is crucial for the rational design and application of FAP-targeted diagnostics and therapeutics. FAP can influence cell proliferation, migration, and invasion through the activation of pathways such as PI3K/Akt and by modulating the tumor microenvironment.[2][9]
Caption: FAP signaling pathways promoting cancer progression.
Synthesis and Radiolabeling of FAP Inhibitors
The synthesis of FAP inhibitors for radiolabeling typically involves solid-phase peptide synthesis for peptide-based inhibitors or multi-step organic synthesis for small molecule inhibitors. The final step usually involves the conjugation of the FAP-targeting moiety to a chelator. The subsequent radiolabeling is a critical process that requires careful optimization of reaction conditions to achieve high radiochemical yield and purity.
General Workflow for Radiolabeling FAP Inhibitors
The workflow for radiolabeling FAP inhibitors is a multi-step process that begins with the elution of the radionuclide and culminates in quality control of the final radiolabeled product. Automated synthesis modules are often employed to ensure reproducibility and compliance with Good Manufacturing Practices (GMP).[14][15][16][17][18]
Caption: Automated radiolabeling workflow for FAP inhibitors.
Experimental Protocols
Protocol 1: Automated Synthesis of [⁶⁸Ga]Ga-FAPI-46
This protocol describes the automated synthesis of [⁶⁸Ga]Ga-FAPI-46 using a Scintomics GRP® module.[14][17]
Materials:
-
Scintomics GRP® synthesis module
-
Disposable single-use cassette (e.g., SC-01, ABX)
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-FAPI-46 precursor
-
Reagent set including 5M NaCl, phosphate-buffered saline (PBS), ethanol, and water
-
Strong Cation Exchange (SCX) cartridge
-
Sep-Pak Light C18 cartridge
-
Sterile vials
Procedure:
-
Module Preparation: Equip the Scintomics GRP® module with a new disposable cassette.
-
Reagent Setup: Prepare aliquots of DOTA-FAPI-46 (e.g., 20 µg). Attach syringes and vials containing the necessary reagents to the designated ports on the cassette.
-
⁶⁸Ga Elution and Pre-concentration: Automatically elute the ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator. The eluate is passed through an SCX cartridge to concentrate and purify the ⁶⁸Ga.
-
Radiolabeling Reaction: The purified ⁶⁸Ga is eluted from the SCX cartridge into the reaction vessel containing the DOTA-FAPI-46 precursor in a suitable buffer (e.g., HEPES). The reaction is heated (e.g., at 95°C) for a specified time (e.g., 5-15 minutes).
-
Purification: The reaction mixture is passed through a Sep-Pak Light C18 cartridge to trap the [⁶⁸Ga]Ga-FAPI-46 while allowing unreacted ⁶⁸Ga and hydrophilic impurities to pass through.
-
Elution and Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the C18 cartridge with an ethanol/water mixture into a sterile vial containing a formulation buffer (e.g., PBS).
-
Quality Control: Perform quality control tests as described below.
Protocol 2: Manual Radiolabeling of [¹⁷⁷Lu]Lu-FAPI Derivatives
This protocol outlines the manual radiolabeling of FAPI derivatives with ¹⁷⁷Lu.[19]
Materials:
-
¹⁷⁷LuCl₃ solution
-
FAPI-04 or FAPI-46 precursor
-
Ascorbic acid buffer (pH 4.5)
-
Heating block
-
Reaction vials
-
Quality control equipment (radio-TLC, radio-HPLC)
Procedure:
-
Reaction Setup: In a sterile reaction vial, combine the FAPI precursor (e.g., 50 µg) with the ascorbic acid buffer.
-
Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Labeling Reaction: Heat the reaction mixture at 95°C for a defined period (e.g., 15-30 minutes).
-
Quality Control: After cooling, determine the radiochemical purity using radio-TLC and radio-HPLC.
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled FAP inhibitors.
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-HPLC, Radio-TLC[13][14][17][18][19] |
| Radionuclidic Purity | Radionuclide specific | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Test (e.g., direct inoculation) |
| Bacterial Endotoxins | < 175 EU/V (or as per pharmacopeia) | Limulus Amebocyte Lysate (LAL) test |
Quantitative Data Summary
The following tables summarize the radiolabeling performance of various FAP inhibitors with different radionuclides as reported in the literature.
Table 1: Radiolabeling of FAP Inhibitors with ⁶⁸Ga
| FAP Inhibitor | Precursor Amount (µg) | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]Ga-FAPI-46 | 20 | 67.75 | 99.76 | 26.23 | [14] |
| [⁶⁸Ga]Ga-FAPI-46 | Not Specified | 72.6 ± 4.9 | 97.6 ± 0.3 | Not Reported | [17] |
| [⁶⁸Ga]Ga-FAPI-46 | Not Specified | 89.8 ± 4.8 (decay corrected) | > 98 | Not Reported | [15][16] |
| [⁶⁸Ga]Ga-FAP-2286 | 50 | 59.85 ± 3.73 | > 94 | Not Reported | [11][20] |
Table 2: Radiolabeling of FAP Inhibitors with ¹⁷⁷Lu
| FAP Inhibitor | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| [¹⁷⁷Lu]Lu-FAPI-04 | 88 ± 3 | > 99 | [19] |
| [¹⁷⁷Lu]Lu-FAPI-46 | 86 ± 3 | > 99 | [19] |
| [¹⁷⁷Lu]Lu-FAP-2286 | > 95 | > 99 | [12][21] |
Table 3: Radiolabeling of FAP Inhibitors with other Radionuclides
| FAP Inhibitor | Radionuclide | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| [¹⁸F]FGlc-FAPI | ¹⁸F | 15 | > 99 | [22] |
| [⁹⁹ᵐTc]Tc-L1 | ⁹⁹ᵐTc | > 95 | > 98 | [5][23] |
| [¹⁸F]AlF-NOTA-FAPI-04 | ¹⁸F | 26.4 ± 1.5 | > 99 | [24] |
Conclusion
The development of radiolabeled FAP inhibitors represents a significant advancement in the field of nuclear medicine, offering powerful tools for the diagnosis and treatment of a wide range of cancers.[5] The protocols and data presented here provide a valuable resource for researchers and clinicians working to implement and further develop these promising radiopharmaceuticals. Adherence to optimized and, where possible, automated synthesis protocols and rigorous quality control are paramount to ensure the production of high-quality radiotracers for clinical applications.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parsisotope.com [parsisotope.com]
- 4. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. openmedscience.com [openmedscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 9. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 10. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 12. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fully-automated synthesis of 177Lu labelled FAPI derivatives on the module modular lab-Eazy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LY4337713 Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of LY4337713 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is LY4337713 and what is its mechanism of action?
A1: LY4337713 is a next-generation, FAP-targeted radioligand therapy currently in preclinical development.[1] It consists of a ligand that binds to Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs) and is linked to the radioisotope Lutetium-177 (¹⁷⁷Lu).[1] The proposed mechanism of action involves the targeted delivery of β-emitting radiation from ¹⁷⁷Lu to the tumor microenvironment, leading to DNA damage and cell death in FAP-expressing cells and surrounding tumor cells.
Q2: What are the key considerations for designing a preclinical study with LY4337713?
A2: Key considerations include selecting an appropriate animal model with confirmed FAP expression, determining the optimal route of administration and dosing schedule, and establishing relevant endpoints for efficacy and toxicity assessment. It is also crucial to have the necessary infrastructure and safety protocols for handling radiopharmaceuticals.
Q3: How can I determine the FAP expression in my preclinical tumor model?
A3: FAP expression can be determined using several methods, including immunohistochemistry (IHC), western blotting, and in vivo imaging with a FAP-targeted imaging agent (e.g., ⁶⁸Ga-FAPI PET). It is recommended to quantify FAP expression to correlate it with treatment response.
Q4: What are common challenges encountered when working with ¹⁷⁷Lu-labeled compounds like LY4337713?
A4: Common challenges include ensuring high radiolabeling efficiency and purity, managing the logistics of radioisotope supply and decay, adhering to radiation safety protocols, and accurately calculating dosimetry.[2]
Troubleshooting Guides
Problem 1: High variability in tumor uptake of LY4337713 across animals in the same cohort.
| Possible Cause | Troubleshooting Step |
| Inconsistent FAP expression in tumors | Screen tumors for FAP expression before enrollment and randomize animals based on expression levels. |
| Variable tumor perfusion | Ensure consistent tumor size at the start of the study. Consider using imaging techniques to assess tumor perfusion. |
| Inaccurate intravenous injection | Use a tail vein catheter for precise administration and verify successful injection by monitoring for extravasation. |
| Radiopharmaceutical instability | Perform quality control checks on each batch of LY4337713 to ensure radiochemical purity and stability. |
Problem 2: Unexpected toxicity or weight loss in treated animals.
| Possible Cause | Troubleshooting Step |
| Off-target radiation exposure | Conduct detailed biodistribution studies to assess uptake in non-target organs.[3][4] |
| Dosage is too high | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Animal model is sensitive to radiation | Select a more robust animal strain or adjust the dosing schedule to allow for recovery between treatments. |
| Contamination of the radiopharmaceutical | Ensure stringent quality control to rule out the presence of other radioactive species or chemical impurities. |
Problem 3: Lack of significant anti-tumor efficacy.
| Possible Cause | Troubleshooting Step |
| Insufficient FAP expression in the tumor model | Select a tumor model with high and stable FAP expression. Consider using cell lines engineered to overexpress FAP for initial studies.[5][6] |
| Suboptimal dosage or treatment schedule | Conduct dose-response studies with varying doses and administration frequencies. |
| Rapid clearance of the compound from the tumor | Evaluate tumor retention of LY4337713 over time using SPECT/CT imaging.[7] |
| Tumor resistance to radiation | Investigate the radiation sensitivity of the tumor model. Consider combination therapies with radiosensitizing agents. |
Data Presentation
Table 1: Illustrative Preclinical Biodistribution of ¹⁷⁷Lu-FAP Inhibitors
| Organ | Uptake at 1h post-injection (%ID/g) | Uptake at 24h post-injection (%ID/g) | Uptake at 96h post-injection (%ID/g) |
| Blood | 5.2 ± 1.1 | 0.8 ± 0.2 | 0.1 ± 0.0 |
| Tumor | 15.8 ± 3.5 | 12.1 ± 2.8 | 8.5 ± 1.9 |
| Kidney | 8.9 ± 2.0 | 2.5 ± 0.6 | 0.9 ± 0.2 |
| Liver | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Spleen | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Bone | 0.5 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation and are illustrative based on published data for similar FAP-targeted radiopharmaceuticals.[3][8]
Table 2: Example of a Preclinical Efficacy Study Design for LY4337713
| Group | Treatment | Dose | Schedule | Number of Animals |
| 1 | Vehicle Control | - | Once weekly for 3 weeks | 10 |
| 2 | LY4337713 | 10 MBq | Single dose | 10 |
| 3 | LY4337713 | 40 MBq | Single dose | 10 |
| 4 | LY4337713 | 10 MBq | Once weekly for 3 weeks | 10 |
This table represents a hypothetical study design to evaluate the dose-dependent efficacy of LY4337713.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of LY4337713 in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human cancer cell line with confirmed high FAP expression (e.g., HEK-293-hFAP).[5][6][9]
-
Radiopharmaceutical Preparation: Prepare LY4337713 under sterile conditions and perform quality control to determine radiochemical purity and specific activity.
-
Administration: Administer a known activity of LY4337713 (e.g., 1.85 MBq) to each mouse via intravenous tail vein injection.[4]
-
Tissue Harvesting: At predefined time points (e.g., 1, 24, 48, 96, and 168 hours) post-injection, euthanize a cohort of mice (n=4-5 per time point).
-
Sample Collection: Collect blood and harvest major organs (tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol 2: Preclinical Efficacy Study of LY4337713
-
Tumor Implantation: Implant FAP-positive tumor cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[8]
-
Treatment Administration: Administer LY4337713 or vehicle control according to the predefined dosing schedule via intravenous injection.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
Data Analysis: Plot mean tumor growth curves for each group and calculate tumor growth inhibition (TGI). Perform statistical analysis to determine the significance of the treatment effect.
Mandatory Visualizations
Caption: Mechanism of action of LY4337713 in the tumor microenvironment.
Caption: Experimental workflow for a preclinical efficacy study of LY4337713.
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I) - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
FAP-Targeted Radiotherapies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Fibroblast Activation Protein (FAP)-targeted radiotherapies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Target & Mechanism
-
Radioligand & Preclinical Models
-
Clinical & Translational Challenges
-
-
Troubleshooting Guides
-
Guide 1: Low Tumor Uptake or Retention
-
Guide 2: High Off-Target Accumulation
-
Guide 3: Inconsistent In Vitro Results
-
-
Quantitative Data Summaries
-
Table 1: Preclinical Biodistribution of FAP-Targeted Radiotracers
-
Table 2: Overview of Early Clinical Studies with FAP-Targeted Radiotherapies
-
-
Key Experimental Protocols
-
Protocol 1: Radiolabeling of DOTA-conjugated FAP Inhibitor with Lutetium-177
-
Protocol 2: In Vitro Cell Binding Assay
-
Protocol 3: Ex Vivo Biodistribution Study in Tumor-Bearing Mice
-
Frequently Asked Questions (FAQs)
Target & Mechanism
Q1: What is Fibroblast Activation Protein (FAP) and why is it a promising target for radiotherapy? Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease.[1] Its expression is low in most healthy adult tissues but is highly upregulated in cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of over 90% of epithelial cancers, including breast, pancreatic, lung, and colorectal cancers.[1][2][3] This differential expression makes FAP an attractive "pan-cancer" target, allowing for the specific delivery of radiation to the tumor stroma while minimizing damage to healthy tissues.[2][4] The radiation can then kill not only the FAP-expressing CAFs but also adjacent cancer cells through a "crossfire" effect.[2][5]
Q2: What is the role of FAP-expressing Cancer-Associated Fibroblasts (CAFs) in the tumor microenvironment? CAFs are a major component of the TME and play a crucial role in tumor progression.[1] They contribute to tumor initiation, growth, and metastasis by remodeling the extracellular matrix (ECM), promoting angiogenesis, and suppressing anti-tumor immune responses.[1][6] By targeting FAP on CAFs, radiotherapies can disrupt this supportive tumor stroma, potentially overcoming resistance to other therapies and enhancing their efficacy.[2]
Caption: FAP-expressing CAFs support tumor progression in the TME.
Radioligand & Preclinical Models
Q3: Why is there so much variability in FAP expression, even within the same tumor type? FAP expression is known to be highly heterogeneous.[7] This variability can be observed between different tumor indications, between patients with the same cancer, and even within different metastatic sites of a single patient.[7][8][9] The distribution can appear as thick, moderate, or thin strands of FAP-positive stroma.[7] This heterogeneity is a significant challenge as it can lead to inconsistent radiotracer uptake and therapeutic responses. Furthermore, FAP is not exclusively expressed on CAFs; studies have identified distinct populations of FAP-positive cells, such as cancer-associated pericytes (CAPs), which may have different functions.[10]
Q4: What are the key challenges in designing FAP-targeted radiopharmaceuticals? A primary challenge is achieving prolonged tumor retention while maintaining rapid clearance from healthy organs.[11][12] Many early FAP inhibitors (FAPI), like FAPI-04, showed rapid washout from tumors, which is suboptimal for therapeutic radionuclides with longer half-lives like ¹⁷⁷Lu.[12] To address this, researchers are developing strategies such as:
-
Dimerization/Multimerization: Creating molecules with multiple FAP-binding domains to increase avidity and retention (e.g., DOTA-2P(FAPI)₂).[13]
-
Albumin Binders: Incorporating moieties like Evans blue that bind to serum albumin, extending the circulation half-life and tumor accumulation (e.g., ¹⁷⁷Lu-EB-FAPI).[12]
-
Linker Optimization: Modifying the chemical linker between the FAP inhibitor and the chelator to improve pharmacokinetics.[14]
Q5: Which preclinical models are most appropriate for evaluating FAP-targeted radiotherapies? The choice of model is critical and can significantly influence study outcomes.[15][16][17]
-
FAP-Transduced Cell Lines: Models using human cancer cells engineered to overexpress FAP (e.g., HT1080-huFAP) are common but do not accurately represent the clinical situation where FAP is primarily on stromal CAFs, not the cancer cells themselves.[15][17]
-
Co-injection Models: Co-injecting cancer cells with FAP-expressing fibroblasts or stellate cells can create a more representative TME.
-
Syngeneic Models: These models (e.g., 4T1 in BALB/c mice) have an intact immune system, which is crucial for studying the interplay between radiotherapy and the immune response.[14]
-
Patient-Derived Xenografts (PDXs): PDX models often retain the stromal components of the original human tumor and can better reflect clinical heterogeneity. Studies show that tracer interaction and uptake can differ significantly between these models, highlighting the need for careful selection.[15][16]
Clinical & Translational Challenges
Q6: What are the common side effects and off-target toxicities associated with FAP-targeted radiotherapies? Early clinical studies suggest FAP-targeted radiotherapies are generally well-tolerated with manageable adverse events.[1][18][19] However, some toxicities have been reported, including grade 3 and 4 hematologic (e.g., thrombocytopenia) and hepatobiliary toxicities.[9] Off-target accumulation can occur in healthy tissues with some level of FAP expression or due to non-specific uptake, although FAP expression in most normal tissues is low.[9][20] Careful dosimetry is essential to maximize the therapeutic window.
Q7: Why have some clinical trials of FAP-targeting agents failed? Early trials using anti-FAP antibodies or other strategies encountered limitations.[19] For instance, the humanized anti-FAP antibody sibrotuzumab was ineffective in a Phase II study for metastatic colorectal cancer.[1] Reasons for past failures include suboptimal drug design, insufficient target engagement, and the complex, sometimes tumor-suppressive role of certain CAF populations.[1][9] The new generation of small-molecule FAP inhibitors used in radioligand therapy has shown more promising results due to better tumor penetration and pharmacokinetic properties.[11]
Q8: Can FAP-targeted radiotherapy overcome resistance to other treatments like chemotherapy or immunotherapy? This is an area of active investigation. The dense stromal barrier created by CAFs can prevent drugs and immune cells from reaching cancer cells, contributing to therapy resistance.[2] By targeting and destroying FAP-positive CAFs, FAP-targeted radiotherapy could potentially disrupt this barrier.[2] Furthermore, radiation can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response.[13] This provides a strong rationale for combining FAP-targeted radiotherapy with immune checkpoint inhibitors, and preclinical studies have shown this combination can lead to synergistic anti-tumor effects.[13]
Troubleshooting Guides
Guide 1: Low Tumor Uptake or Retention
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development of FAP-targeting Radiopharmaceuticals | Molecular Oncology [bccrc.ca]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 8. Heterogeneity of fibroblast activation protein expression in the microenvironment of an intracranial tumor cohort: head-to-head comparison of gallium-68 FAP inhibitor-04 (68Ga-FAPi-04) and fluoride-18 fluoroethyl-L-tyrosine (18F-FET) in positron emission tomography-computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Radioligands Targeting Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies [inis.iaea.org]
- 19. researchgate.net [researchgate.net]
- 20. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Investigating Off-Target Effects of LY4337713
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of LY4337713, a Lutetium-177-labeled radioligand therapy targeting Fibroblast Activation Protein (FAP).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with LY4337713?
A1: Off-target effects with LY4337713 can theoretically arise from two main sources:
-
Off-Target Binding of the Ligand: The ligand component of LY4337713 may bind to proteins other than FAP that share structural similarities in their binding sites. This could lead to the delivery of the Lutetium-177 payload to unintended cells, causing toxicity.
-
Biodistribution of Free Lutetium-177: If the Lutetium-177 isotope detaches from the FAP-targeting ligand, its biodistribution will be governed by its own physicochemical properties, potentially leading to accumulation in and irradiation of non-target tissues.
Q2: My in vitro assay shows unexpected toxicity in a FAP-negative cell line. How do I determine if this is an off-target effect?
A2: Unexpected toxicity in a FAP-negative cell line is a primary indicator of potential off-target effects. To troubleshoot this, consider the following:
-
Confirm FAP Expression: First, rigorously confirm the absence of FAP expression in your cell line using multiple methods, such as qPCR, Western blot, and flow cytometry.
-
Control Experiments: Include control groups treated with the non-radiolabeled version of the ligand and with free Lutetium-177 to distinguish between ligand-mediated off-target effects and non-specific radiation toxicity.
-
Dose-Response Analysis: Perform a dose-response analysis to determine if the toxicity is concentration-dependent, which is characteristic of a specific binding event.
Q3: We observed uptake of LY4337713 in a tissue not expected to be FAP-positive in our animal model. What could be the cause?
A3: Unanticipated in vivo uptake can be due to several factors:
-
Low-Level FAP Expression: The tissue might express low levels of FAP that are difficult to detect by standard methods but are sufficient for radioligand accumulation. FAP is known to be expressed in some normal tissues during processes like wound healing.[1][2][3]
-
Off-Target Binding: The ligand may be binding to an off-target protein present in that tissue.
-
Metabolism and Excretion Pathways: The observed uptake could be part of the normal metabolism and excretion route of the radioligand or free Lutetium-177. For example, radiolabeled compounds are often cleared through the kidneys, leading to transiently high signals in these organs.[4]
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in cell-based assays.
Table 1: Hypothetical Cytotoxicity Data for LY4337713
| Cell Line | FAP Expression (Relative Units) | LY4337713 IC50 (nM) | Non-labeled Ligand IC50 (nM) | Free Lu-177 IC50 (nM) |
| HT-1080 (FAP+) | 100 | 10 | >10,000 | >10,000 |
| MDA-MB-231 (FAP-) | <1 | 500 | >10,000 | >10,000 |
| HEK293 (FAP-) | <1 | >10,000 | >10,000 | >10,000 |
Experimental Workflow for In Vitro Off-Target Investigation
Caption: Workflow for troubleshooting unexpected in vitro cytotoxicity.
Detailed Experimental Protocol: Competitive Binding Assay
To determine if the off-target effect is due to binding to a specific molecular target, a competitive binding assay can be performed.
-
Cell Culture: Plate the FAP-negative cell line showing the off-target effect in a 96-well plate.
-
Radioligand Incubation: Add a constant, low concentration of LY4337713 to all wells.
-
Competitor Addition: Add increasing concentrations of the non-labeled ligand to the wells.
-
Incubation: Incubate for a defined period at 37°C.
-
Washing: Wash the cells to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a gamma counter.
-
Analysis: A decrease in radioactivity with increasing concentrations of the non-labeled competitor indicates specific binding to an off-target protein.
Guide 2: Identifying Potential Off-Target Proteins
If an off-target binding event is confirmed, the next step is to identify the protein(s) involved.
Table 2: Hypothetical Kinase Selectivity Profile for LY4337713 Ligand
| Kinase Target | % Inhibition at 1 µM |
| FAP (Control) | 98% |
| Kinase A | 5% |
| Kinase B | 75% |
| Kinase C | 10% |
Workflow for Off-Target Protein Identification
Caption: Workflow for identifying unknown off-target proteins.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context.
-
Cell Treatment: Treat the FAP-negative cells with either vehicle or the non-labeled LY4337713 ligand.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release proteins.
-
Centrifugation: Centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot for the candidate off-target protein.
-
Interpretation: A shift in the melting curve of the candidate protein in the presence of the ligand indicates direct binding.
Signaling Pathways
Potential Off-Target Signaling Pathway
If the ligand of LY4337713 were to inhibit an off-target kinase, for example, it could disrupt a signaling pathway critical for cell survival, leading to unintended cytotoxicity.
Caption: Hypothetical off-target inhibition of a survival pathway.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Index of FAP-Targeted Radioligand Therapies
This technical support center provides guidance for researchers, scientists, and drug development professionals working to improve the therapeutic index of Fibroblast Activation Protein (FAP)-targeted radioligand therapies, with a focus on investigational agents like LY4337713.
Frequently Asked Questions (FAQs)
Q1: What is LY4337713 and what is its mechanism of action?
A1: LY4337713 is an investigational radioligand therapy being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors.[1] It consists of a small molecule that targets and binds to Fibroblast Activation Protein (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2] This targeting ligand is linked to the radioisotope Lutetium-177 (¹⁷⁷Lu), a beta-emitter.[2] Upon binding to FAP, the emitted beta radiation induces DNA damage and cell death in the surrounding tumor cells and CAFs.
Q2: What is the "therapeutic index" and why is it a critical parameter for radioligand therapies?
A2: The therapeutic index (TI) is a quantitative measure of the safety of a drug, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3][4] For radioligand therapies, a wider therapeutic index means that the effective dose for killing cancer cells is significantly lower than the dose that causes harm to healthy tissues.[5] Improving the TI is a primary goal in the development of these therapies to maximize their anti-tumor activity while minimizing side effects.[5][6]
Q3: What are the key strategies for improving the therapeutic index of a FAP-targeted radioligand therapy?
A3: Several strategies can be employed to enhance the therapeutic index of agents like LY4337713. These approaches focus on optimizing the different components of the radioligand therapy:
-
Ligand Optimization: Modifying the FAP-targeting ligand to improve its binding affinity and specificity can lead to higher tumor accumulation and lower uptake in healthy tissues.
-
Linker Modification: The linker connecting the ligand and the radioisotope can be engineered for optimal stability in circulation and efficient release of the radioisotope at the tumor site.[4][7]
-
Choice of Radioisotope: While LY4337713 uses ¹⁷⁷Lu, other radioisotopes with different energy levels and half-lives could be explored to better match the tumor size and growth rate.
-
Dosing Schedule and Administration: Fractionated dosing schedules or combination therapies can be investigated to enhance the anti-tumor effect without proportionally increasing toxicity.[8]
Q4: What are the common off-target toxicities observed with radioligand therapies and how can they be mitigated?
A4: Off-target toxicities with radioligand therapies can arise from the expression of the target protein in healthy tissues or non-specific uptake of the drug. For FAP-targeted therapies, while FAP expression is low in most healthy adult tissues, it can be present at sites of tissue remodeling and wound healing.[2] Potential toxicities could involve the kidneys, bone marrow, and salivary glands. Mitigation strategies include:
-
Improving Ligand Specificity: Enhancing the binding preference of the ligand for FAP in the tumor microenvironment over other sites.
-
Pharmacokinetic Modification: Altering the drug's properties to reduce its circulation time and promote rapid clearance of the unbound agent.
-
Supportive Care: Implementing measures to protect healthy organs, such as hydration protocols to reduce kidney radiation exposure.
Troubleshooting Guides
Issue 1: Low Tumor-to-Background Ratio in Preclinical Imaging Studies
Symptoms:
-
Low signal intensity in the tumor in PET or SPECT imaging.
-
High signal intensity in non-target organs (e.g., liver, kidneys, spleen).
-
Calculated tumor-to-background ratio is below the desired threshold.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Poor Ligand-FAP Binding Affinity | Synthesize and screen a panel of ligand variants with modifications predicted to enhance FAP binding. |
| In Vivo Instability of the Radioligand | Modify the linker to improve its stability in plasma. Assess the metabolic profile of the compound. |
| Suboptimal Imaging Time Point | Conduct a time-course imaging study to determine the optimal window for maximal tumor uptake and minimal background signal. |
| Low FAP Expression in Animal Model | Validate FAP expression levels in the selected tumor model using immunohistochemistry (IHC) or western blotting. |
Issue 2: High Off-Target Toxicity Observed in Animal Models
Symptoms:
-
Significant weight loss or signs of distress in treated animals.
-
Elevated biomarkers of organ damage (e.g., creatinine for kidney, ALT/AST for liver).
-
Histopathological evidence of damage to healthy tissues.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| On-Target, Off-Tumor Toxicity | Investigate FAP expression levels in the affected healthy tissues of the animal model. Consider co-administering a blocking agent for healthy tissues with transient FAP expression. |
| Non-Specific Uptake of the Radioligand | Modify the physicochemical properties of the radioligand (e.g., charge, lipophilicity) to reduce non-specific tissue accumulation. |
| Inappropriate Dosing Regimen | Explore fractionated dosing schedules to allow for healthy tissue repair between doses.[8] |
| Radiosensitivity of the Animal Strain | Evaluate the radioligand in a different, potentially more radioresistant, animal strain. |
Experimental Protocols
Protocol 1: Comparative In Vitro Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of different FAP-targeting ligands.
Methodology:
-
Culture a FAP-expressing cell line (e.g., HEK293-FAP) to 80-90% confluency.
-
Prepare serial dilutions of the non-radiolabeled ("cold") ligands.
-
In a 96-well plate, incubate a constant concentration of the radiolabeled ligand with increasing concentrations of the cold ligands.
-
After incubation, wash the cells to remove unbound ligand.
-
Measure the radioactivity in each well using a gamma counter.
-
Calculate the IC50 value and subsequently the Kd using competitive binding analysis software.
Protocol 2: In Vivo Biodistribution Study
Objective: To evaluate the tumor uptake and organ distribution of a novel radioligand variant.
Methodology:
-
Implant FAP-positive tumor cells into immunocompromised mice.
-
Once tumors reach a predetermined size, inject the radioligand intravenously.
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample.
Data Presentation
Table 1: Comparison of Novel FAP-Targeting Ligand Variants
| Ligand ID | Binding Affinity (Kd, nM) | Tumor Uptake at 24h (%ID/g) | Kidney Uptake at 24h (%ID/g) | Tumor-to-Kidney Ratio |
| LY4337713-Ref | 1.2 | 15.3 | 5.1 | 3.0 |
| Variant-A | 0.8 | 18.2 | 4.5 | 4.0 |
| Variant-B | 2.5 | 12.1 | 6.0 | 2.0 |
| Variant-C | 1.1 | 16.5 | 3.3 | 5.0 |
Table 2: Effect of Dosing Schedule on Therapeutic Index
| Dosing Schedule | Maximum Tolerated Dose (MTD) (MBq) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Calculated Therapeutic Index (MTD / Effective Dose) |
| Single Dose | 10 | 75 | -15 | 1.25 |
| Fractionated (2 x 5 MBq) | 12 | 80 | -8 | 1.5 |
| Fractionated (4 x 2.5 MBq) | 15 | 82 | -5 | 1.875 |
Visualizations
Caption: Mechanism of action for a FAP-targeted radioligand therapy.
Caption: Experimental workflow for optimizing a radioligand therapy.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. LY 4337713 - AdisInsight [adisinsight.springer.com]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FAP-Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Fibroblast Activation Protein (FAP)-targeted therapies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding FAP biology and its role in therapeutic resistance.
Q1: Why is targeting FAP a promising strategy in cancer therapy?
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease.[1] It is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment (TME) in many cancers, including breast, lung, colon, and pancreatic cancer.[1][2] In contrast, FAP expression is low or absent in most normal adult tissues.[2] This differential expression makes FAP an attractive target for therapies aimed at the tumor stroma.[1] CAFs play a crucial role in tumor progression, metastasis, and resistance to conventional therapies.[3]
Q2: What are the primary mechanisms of resistance to FAP-targeted therapies?
Resistance to FAP-targeted therapies is multifactorial and can arise from:
-
Heterogeneity of FAP-expressing cells: Cancer-associated fibroblasts are a heterogeneous population with different subsets expressing varying levels of FAP. Some subsets may not be effectively targeted, leading to therapeutic escape.
-
Immunosuppressive Tumor Microenvironment: The TME is often highly immunosuppressive, which can limit the efficacy of immune-based FAP-targeted approaches like CAR-T cell therapy.[4] Factors such as the presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can dampen the anti-tumor immune response.
-
Physical Barriers: The dense extracellular matrix (ECM) produced by CAFs can act as a physical barrier, preventing therapeutic agents from reaching the tumor cells.[4]
-
Redundancy in Stromal Signaling: Other stromal cells and signaling pathways may compensate for the inhibition or depletion of FAP-expressing cells, thus sustaining tumor growth.
Q3: How does the heterogeneity of Cancer-Associated Fibroblasts (CAFs) impact FAP-targeted therapies?
CAFs are not a monolithic population. Different subpopulations of CAFs exist within the tumor microenvironment, and they can have distinct functions. For example, some CAF subsets may be more pro-tumorigenic or immunosuppressive than others. This heterogeneity means that a FAP-targeted therapy might eliminate one subpopulation of CAFs, while other, potentially more aggressive, subpopulations that express lower levels of FAP or different markers may persist and continue to support tumor growth. Understanding the specific CAF subtypes present in a tumor is crucial for predicting and overcoming resistance.
Troubleshooting Guides
This section provides practical guidance for common experimental challenges.
FAP Immunohistochemistry (IHC) & Immunofluorescence (IF)
Problem: Weak or No FAP Staining
| Possible Cause | Solution | Citation |
| Improper Tissue Fixation | Over-fixation can mask the FAP epitope. Reduce fixation time or use a milder fixative. Under-fixation can lead to poor tissue morphology and weak staining. Ensure adequate fixation time based on tissue size. | [5] |
| Suboptimal Antigen Retrieval | The method and duration of antigen retrieval are critical. For FAP, heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) is commonly used. Optimize the heating time and temperature. | [6][7] |
| Primary Antibody Issues | The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration. The antibody may have lost activity due to improper storage; use a new, properly stored aliquot. | [8][9] |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and has been stored correctly. | [10] |
Problem: High Background Staining
| Possible Cause | Solution | Citation |
| Inadequate Blocking | Increase the concentration or incubation time of the blocking serum (e.g., normal goat serum). The species of the blocking serum should match the species of the secondary antibody. | [5] |
| Primary Antibody Concentration Too High | High concentrations of the primary antibody can lead to non-specific binding. Reduce the antibody concentration. | [10] |
| Endogenous Peroxidase/Biotin Activity | For IHC, quench endogenous peroxidase activity with 3% H2O2. For biotin-based detection systems, use an avidin/biotin blocking kit. | [8] |
| Tissue Drying Out | Ensure slides remain moist throughout the staining procedure. Use a humidified chamber for incubations. | [9] |
FAP Enzymatic Activity Assay
Problem: Low or No Signal
| Possible Cause | Solution | Citation |
| Inactive Enzyme | Ensure the recombinant FAP enzyme or cell/tissue lysate has been stored correctly and has not undergone multiple freeze-thaw cycles. | [11] |
| Substrate Degradation | Fluorogenic substrates are light-sensitive. Protect the substrate from light during storage and incubation. Prepare fresh substrate solution for each experiment. | [12] |
| Incorrect Buffer Conditions | FAP activity is pH-dependent. Ensure the assay buffer has the correct pH (typically around 7.5-8.5). | [12] |
| Presence of Inhibitors in Sample | If using cell or tissue lysates, endogenous inhibitors may be present. Consider purifying FAP or diluting the lysate. |
Isolation of FAP+ Cancer-Associated Fibroblasts (CAFs)
Problem: Low Yield or Viability of Isolated CAFs
| Possible Cause | Solution | Citation |
| Inefficient Tissue Digestion | The digestion time and enzyme concentration (e.g., collagenase, dispase) need to be optimized for the specific tumor type. Over-digestion can damage cells, while under-digestion will result in a low yield. | [13][14] |
| Mechanical Stress | Excessive mechanical dissociation (e.g., mincing, pipetting) can lead to cell death. Handle the tissue and cell suspension gently. | [3] |
| Contamination with Other Cell Types | Use specific markers and techniques like magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to purify FAP+ CAFs. | [15] |
Flow Cytometry for FAP+ CAF Characterization
Problem: Poor Resolution of FAP+ Population
| Possible Cause | Solution | Citation |
| Incorrect Compensation | Spectral overlap between fluorochromes can obscure the FAP+ signal. Ensure proper compensation controls (single-stained beads or cells) are used for each fluorochrome in the panel. | [16][17] |
| Low FAP Expression | For cell populations with low FAP expression, use a bright fluorochrome conjugated to the FAP antibody (e.g., PE, APC). | |
| Non-specific Antibody Binding | Include an Fc block step to prevent non-specific binding of antibodies to Fc receptors on cells. Use isotype controls to determine the level of background staining. | |
| Cell Viability Issues | Dead cells can bind non-specifically to antibodies. Include a viability dye in your staining panel to exclude dead cells from the analysis. |
Data Presentation
Table 1: Preclinical Efficacy of FAP-Targeted Radionuclide Therapies
| Therapeutic Agent | Tumor Model | Key Findings | Citation |
| ¹⁷⁷Lu-FAPI-46 | Human pancreatic cancer xenografts | Showed tumor uptake but relatively rapid washout. | [18] |
| ¹⁷⁷Lu-FAP-2286 | FAP-expressing HEK293 tumors and sarcoma PDX | Demonstrated higher tumor retention and superior tumor growth suppression compared to ¹⁷⁷Lu-FAPI-46. | [19] |
| ¹⁷⁷Lu-EB-FAPI | U87MG glioblastoma xenografts | Evans blue modification enhanced tumor uptake and retention, leading to significant tumor growth inhibition. | [18] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP renal cell carcinoma xenografts | Trimeric ligand with superior tumor uptake and retention, and enhanced therapeutic efficacy compared to monovalent ligands. | [20] |
Table 2: Preclinical Efficacy of FAP-Targeted CAR-T Cell Therapies
| CAR-T Construct | Tumor Model | Key Findings | Citation |
| Second-generation FAP-CAR (CD28/CD3ζ) | A549 lung cancer xenografts | Significantly decreased tumor growth and improved survival. | [4] |
| FAP-CAR T cells (4-1BB co-stimulation) | Multiple human and murine tumor models (CDX and PDX) | Potent killing of FAP-positive tumor cells and CAFs with low on-target off-tumor toxicity. | [21] |
| FAP (4G5) CAR T cells | A549 lung adenocarcinoma xenograft | Effective tumor control, which could be monitored by [¹⁸F]AlF-FAPI-74 PET imaging. | [22] |
Experimental Protocols
Protocol 1: FAP Immunohistochemistry (IHC) on Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 minute), 70% ethanol (1 minute).
-
Rinse in distilled water.[23]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.[24]
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding.[24]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against FAP (e.g., rabbit anti-FAP) diluted in blocking buffer overnight at 4°C in a humidified chamber.[23]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[23]
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color develops.[23]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.[23]
-
Protocol 2: FAP Enzymatic Activity Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Add recombinant FAP enzyme or cell/tissue lysate to the wells of a black 96-well plate.
-
Add the FAP substrate to each well to initiate the reaction.
-
For inhibitor screening, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding the substrate.[12]
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve.
-
Use the AMC standard curve to convert relative fluorescence units (RFU) to the amount of product formed.
-
Mandatory Visualizations
Caption: Mechanisms of resistance to FAP-targeted therapies.
Caption: Experimental workflow for FAP Immunohistochemistry.
Caption: Workflow for isolating FAP+ Cancer-Associated Fibroblasts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast Activation Protein (FAP)-Targeted CAR-T Cells: Launching an Attack on Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry Paraffin Troubleshooting: IHC-P Help [bio-techne.com]
- 6. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 7. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. origene.com [origene.com]
- 11. usbio.net [usbio.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research | Springer Nature Experiments [experiments.springernature.com]
- 14. Isolation of Normal and Cancer-Associated Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 17. news-medical.net [news-medical.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Frontiers | Efficacy and safety evaluation of cross-reactive Fibroblast activation protein scFv-based CAR-T cells [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arigobio.com [arigobio.com]
Technical Support Center: LY4337713
Disclaimer: LY4337713 is an investigational agent, and detailed public data on its stability and handling are limited. The following information is based on general best practices for radiolabeled peptide conjugates, particularly those involving Lutetium-177. Researchers should always refer to the specific documentation provided with the compound and adhere to all institutional and national regulations for handling radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized LY4337713?
A: Lyophilized radiolabeled peptides should be stored in a cool, dark, and dry place. For long-term stability, storage at -20°C or colder is recommended, protected from bright light.[1] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent moisture absorption, which can decrease the peptide's stability.[1][2]
Q2: How should I reconstitute lyophilized LY4337713?
A: The solubility of peptides depends on their amino acid sequence.[1] A general approach is to first try sterile, distilled water.[3] If the peptide is insoluble, sonication may help.[1] For basic peptides, adding a small amount of 10% acetic acid can aid dissolution, while acidic peptides may dissolve better with the addition of 1% ammonium hydroxide.[1] For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.[3] Always test solubility with a small amount of the peptide first.[4]
Q3: What is the stability of LY4337713 in solution?
A: Peptides in solution are significantly less stable than in their lyophilized form.[5] The shelf-life is limited, especially for peptides containing amino acids prone to oxidation like Met, Cys, or Trp.[1][2] If storage in solution is necessary, use sterile buffers at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C.[1][2] However, long-term storage in solution is generally not recommended.[6]
Q4: What are the primary safety precautions for handling LY4337713?
A: LY4337713 is a radiopharmaceutical containing Lutetium-177, a beta-emitter. All handling must be done in a designated and properly shielded laboratory by trained personnel. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory.[5][7] Work should be conducted over absorbent paper on a tray to contain any potential spills.[7] Active radiation monitoring and adherence to all institutional and national guidelines for handling radioactive materials are essential.[8]
Q5: What causes radiolytic decomposition and how can it be minimized?
A: Radiolytic decomposition is the degradation of a compound due to the radiation it emits. This can affect the radiochemical purity of the product over time.[8] Storing the compound at low temperatures can help minimize this effect.[8] The presence of antioxidants or other stabilizing agents in the formulation can also reduce radiolysis.[9] It is crucial to adhere to the recommended shelf-life and storage conditions to ensure the integrity of the radiopharmaceutical.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution of Lyophilized Powder
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The solubility of peptides is highly dependent on their amino acid composition and overall charge.[4][10] If the peptide does not dissolve in water, consult the peptide's properties to determine if it is acidic, basic, or neutral. For basic peptides, try adding a small amount of dilute acetic acid. For acidic peptides, try dilute ammonium bicarbonate.[1] |
| Hydrophobicity | Highly hydrophobic peptides may not dissolve in aqueous solutions.[4] Try dissolving the peptide in a minimal amount of an organic solvent such as DMSO or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[1][3] |
| Aggregation | Peptides can aggregate, making them difficult to dissolve. Sonication in a water bath can help break up aggregates and improve the rate of dissolution.[1] |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Peptides, especially in solution, have limited stability.[2][5] Prepare solutions fresh for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly (aliquoted, frozen at -20°C or below) and avoid multiple freeze-thaw cycles.[1] |
| Inaccurate Concentration | Improper dissolution can lead to an inaccurate concentration of the peptide in your experiments.[3] After reconstitution, centrifuge the vial to pellet any undissolved material before taking the supernatant for your experiment.[4] Consider performing a peptide quantification assay if you suspect concentration inaccuracies. |
| Radiochemical Impurity | Over time, radiopharmaceuticals can degrade, leading to a decrease in radiochemical purity.[11][12] This can affect experimental outcomes. Always use the product within its recommended shelf-life. If you suspect degradation, the radiochemical purity can be assessed using methods like instant thin-layer chromatography (ITLC).[11][12] |
Data Summaries
Table 1: General Storage and Handling Recommendations for LY4337713
| Form | Storage Temperature | Key Considerations |
| Lyophilized Powder | -20°C or colder (long-term) | Store in a dark, dry place.[1] Allow the vial to reach room temperature before opening to prevent moisture absorption.[1] |
| In Solution | -20°C (short-term) | Aliquot to avoid freeze-thaw cycles.[1] Use sterile, pH 5-6 buffer.[2] Long-term storage in solution is not recommended.[6] |
Table 2: General Solubility Guidelines for Peptide-Based Radiopharmaceuticals
| Peptide Characteristic | Recommended Starting Solvent | Alternative Solvents/Additives |
| General/Short Peptides | Sterile distilled water[3] | Sonication to aid dissolution.[1] |
| Basic (net positive charge) | Sterile distilled water | 10% Acetic Acid[1] |
| Acidic (net negative charge) | Sterile distilled water | 1% Ammonium Bicarbonate[1] |
| Hydrophobic/Neutral | Minimal DMSO, then dilute with aqueous buffer[3] | Acetonitrile, Methanol[10] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Preparation: Bring the lyophilized LY4337713 vial to room temperature in a desiccator.
-
Initial Test: Weigh a small, precise amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Aqueous Solubility: Add a defined volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the peptide does not dissolve, proceed to the next step.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes, avoiding excessive heating.[4] Observe for dissolution.
-
pH Modification (if necessary): Based on the peptide's predicted charge, add a small volume of a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 1% ammonium bicarbonate) solution and vortex.[1]
-
Organic Solvents (for hydrophobic peptides): If the peptide remains insoluble, use a new aliquot and attempt to dissolve it in a minimal volume of DMSO. Once dissolved, slowly add the desired aqueous buffer to the final concentration.[3]
-
Observation and Reporting: Visually inspect for clarity. Centrifuge the solution to pellet any remaining particulates. The highest concentration at which the peptide remains in a clear solution is the determined solubility under those conditions.
Protocol 2: General Procedure for Assessing Radiochemical Stability
This protocol outlines a general method using instant thin-layer chromatography (ITLC) to assess radiochemical purity, a key indicator of stability.
-
Sample Preparation: Prepare LY4337713 in the desired formulation and store it under the conditions being tested (e.g., room temperature, 4°C, -20°C).
-
Time Points: At specified time points (e.g., 0, 6, 12, 24 hours), withdraw a small aliquot of the radiolabeled compound.[11]
-
ITLC:
-
Spot a small volume (1-2 µL) of the sample onto an ITLC strip.
-
Develop the strip in a chromatography chamber with a suitable mobile phase (the mobile phase will depend on the specific characteristics of the molecule and must be able to separate the intact radiopharmaceutical from potential impurities like free Lutetium-177).
-
Allow the solvent to migrate up the strip.
-
-
Analysis:
-
Once development is complete, remove the strip and let it dry.
-
Use a radiation detector or scanner to measure the distribution of radioactivity along the strip.
-
The intact radiopharmaceutical will migrate to a specific retention factor (Rf), while impurities will migrate to different Rf values.
-
-
Calculation: Calculate the radiochemical purity by dividing the counts associated with the intact product by the total counts on the strip and multiplying by 100.
-
Stability Assessment: A significant decrease in radiochemical purity over time indicates instability under the tested conditions.[11][12]
Visualizations
Caption: High-level mechanism of action for LY4337713.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. chempep.com [chempep.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. bachem.com [bachem.com]
- 7. Manual on the proper use of lutetium-177-labeled somatostatin analogue (Lu-177-DOTA-TATE) injectable in radionuclide therapy (2nd ed.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. Radiochemical stability of radiopharmaceutical preparations [inis.iaea.org]
- 10. biobasic.com [biobasic.com]
- 11. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting LY4337713 radiolabeling procedures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of LY4337713.
Frequently Asked Questions (FAQs)
Q1: What is LY4337713 and why is it radiolabeled?
A1: LY4337713 is an investigational drug being studied in participants with certain types of advanced or metastatic cancers that have high levels of fibroblast activation protein (FAP).[1][2][3] Radiolabeling LY4337713 allows researchers to track its distribution, metabolism, and pharmacokinetic profile within an organism using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This is crucial for understanding its behavior and ensuring it reaches the intended target in preclinical and clinical studies.
Q2: Which radionuclides are suitable for labeling LY4337713?
A2: The choice of radionuclide depends on the intended application. For PET imaging, short-lived positron emitters like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are often used for small molecules.[4][5] For SPECT imaging or therapeutic applications, other isotopes might be considered. The selection process must consider the half-life of the isotope, the biological half-life of the drug, and the imaging modality available.
Q3: What are the general strategies for radiolabeling a small molecule like LY4337713?
A3: There are two primary strategies for radiolabeling small molecules:
-
Direct Labeling: This involves the direct incorporation of a radionuclide into the LY4337713 molecule. This can be achieved through electrophilic substitution or other chemical reactions.[6]
-
Indirect Labeling (Prosthetic Group Labeling): This method involves attaching a small, radiolabeled molecule (a prosthetic group) to LY4337713. This is often used when direct labeling is chemically challenging or alters the biological activity of the drug.[7][8]
Q4: How can I ensure the radiolabeled LY4337713 retains its biological activity?
A4: Any modification to a drug molecule, including the attachment of a radionuclide or a chelator, can potentially alter its biological properties.[4][5] It is essential to perform in vitro binding assays or cell-based functional assays to compare the biological activity of the radiolabeled compound with the unlabeled LY4337713.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Optimize reaction temperature, pH, and incubation time. - Titrate the amount of precursor (unlabeled LY4337713) and radiolabel. - Ensure all reagents are fresh and of high quality. |
| Impure Reagents | - Verify the purity of the LY4337713 precursor and the radionuclide. - Use fresh, high-purity solvents and reagents. |
| Inefficient Purification | - Evaluate the purification method (e.g., HPLC, solid-phase extraction). - Optimize the purification parameters (e.g., column type, mobile phase, flow rate). |
| Decomposition of Reactants | - Check the stability of the precursor and radionuclide under the reaction conditions. - Consider using a different labeling strategy if the precursor is unstable. |
Issue 2: Poor Radiochemical Purity
| Possible Causes | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time or temperature. - Adjust the stoichiometry of the reactants. |
| Side Reactions | - Modify the reaction conditions to minimize side product formation (e.g., lower temperature, different pH). - Use a more specific labeling chemistry. |
| Ineffective Purification | - Improve the separation efficiency of the purification method. - Collect smaller fractions during purification and analyze their purity. |
| Radiolysis | - Minimize the exposure of the radiolabeled compound to high radioactivity concentrations. - Add radical scavengers (e.g., ethanol, ascorbic acid) to the final formulation. |
Issue 3: Low Specific Activity
| Possible Causes | Troubleshooting Steps |
| Isotopic Dilution | - Use a radionuclide with high specific activity. - Minimize the presence of non-radioactive isotopes of the same element in the reaction. |
| Low Labeling Efficiency | - Refer to the troubleshooting steps for "Low Radiochemical Yield." |
| Carrier Addition | - Avoid the addition of non-radioactive "carrier" unless necessary for the reaction chemistry. |
Experimental Protocols
Note: The following are generalized example protocols and should be adapted based on the specific radionuclide and labeling chemistry used for LY4337713.
Example Protocol 1: [¹⁸F]Fluorination of a LY4337713 Precursor via Nucleophilic Substitution
-
Preparation of [¹⁸F]Fluoride: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the LY4337713 precursor (with a suitable leaving group) in an appropriate solvent (e.g., DMSO, acetonitrile) and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature for a set time (e.g., 100-120°C for 10-15 minutes).
-
Purification: After cooling, quench the reaction and purify the crude mixture using semi-preparative HPLC to separate the [¹⁸F]LY4337713 from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent under reduced pressure and formulate the [¹⁸F]LY4337713 in a physiologically compatible buffer (e.g., phosphate-buffered saline with a small percentage of ethanol).
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity. Conduct filter integrity testing and measure the pH of the final product.
Data Presentation
Table 1: Example of Radiolabeling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor Amount (mg) | 1.0 | 1.0 | 0.5 |
| Reaction Temperature (°C) | 100 | 120 | 120 |
| Reaction Time (min) | 10 | 10 | 15 |
| Radiochemical Yield (%) | 35 ± 4 | 52 ± 5 | 65 ± 3 |
| Radiochemical Purity (%) | >95 | >98 | >99 |
| Specific Activity (GBq/µmol) | 110 ± 15 | 150 ± 20 | 280 ± 30 |
Visualizations
References
- 1. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Minimizing radiation exposure in LY4337713 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure during studies with LY4337713. LY4337713 is a radioligand therapy targeting Fibroblast Activation Protein (FAP) and utilizes Lutetium-177, a beta-emitting radioisotope.[1] Adherence to safety protocols is critical to ensure the well-being of all personnel involved in the handling and administration of this investigational drug.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radiation exposure when working with LY4337713?
A1: The primary source of radiation exposure is the Lutetium-177 (¹⁷⁷Lu) radioisotope. Exposure can occur during vial handling, dose preparation, administration to subjects, and from contact with subjects post-administration.
Q2: What are the fundamental principles for minimizing external radiation exposure?
A2: The three fundamental principles for minimizing external radiation exposure are Time, Distance, and Shielding.[2]
-
Time: Minimize the duration of proximity to the radiation source.
-
Distance: Maximize the distance from the radiation source. The intensity of radiation decreases with the square of the distance.
-
Shielding: Use appropriate shielding materials, such as lead or tungsten, to absorb the radiation.
Q3: What type of personal protective equipment (PPE) is required when handling LY4337713?
A3: Standard laboratory PPE, including a lab coat, safety glasses, and disposable gloves, is mandatory. For handling higher activities of ¹⁷⁷Lu-LY4337713, specialized shielding equipment such as lead aprons, thyroid collars, and leaded glasses may be necessary.
Q4: How should radioactive waste from LY4337713 experiments be managed?
A4: All radioactive waste must be segregated and disposed of according to the institution's radiation safety guidelines and national regulations. This includes contaminated vials, syringes, gloves, and animal bedding. Waste should be clearly labeled with the radioisotope, activity level, and date.
Troubleshooting Guides
Issue 1: My personal dosimeter reading is higher than expected.
-
Possible Cause: Inadequate use of shielding, spending too much time near the source, or incorrect handling techniques.
-
Solution:
-
Review your experimental workflow to identify steps with high radiation exposure.
-
Ensure you are using appropriate shielding for vials and syringes.
-
Practice procedures with non-radioactive material to improve efficiency and reduce handling time.
-
Maintain the maximum possible distance from the source during all manipulations.
-
Issue 2: There is a minor spill of LY4337713 in the hot lab.
-
Possible Cause: Accidental dropping of a vial or improper handling of a syringe.
-
Solution:
-
Immediately notify the Radiation Safety Officer.
-
Cordon off the affected area to prevent the spread of contamination.
-
Wear appropriate PPE, including double gloves and shoe covers.
-
Use absorbent materials to clean the spill, working from the outside in.
-
Place all contaminated materials in a designated radioactive waste container.
-
Survey the area with a radiation detector to ensure complete decontamination.
-
Experimental Protocols
Protocol 1: Safe Handling and Dose Preparation of LY4337713
-
Preparation:
-
Work in a designated "hot lab" equipped with a fume hood and appropriate shielding.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials, including shielded containers, tongs, and a dose calibrator.
-
-
Procedure:
-
Place the LY4337713 vial in a lead pot.
-
Using tongs, transfer the required volume to a shielded syringe.
-
Measure the activity of the dose using a dose calibrator.
-
Clearly label the shielded syringe with the patient/subject ID, activity, and time of measurement.
-
-
Post-Procedure:
-
Store the prepared dose in a shielded container until administration.
-
Clean and decontaminate the work area.
-
Dispose of all radioactive waste in designated containers.
-
Data Presentation
Table 1: Radiation Dose Limits for Occupational Exposure
| Body Part | Annual Dose Limit (mSv) |
| Whole Body | 50 |
| Lens of the Eye | 150 |
| Skin | 500 |
| Hands and Feet | 500 |
Note: These are general limits and may vary by regulatory agency. Always consult your institution's specific guidelines.
Visualizations
Caption: Experimental workflow for handling LY4337713.
Caption: Targeted action of LY4337713 on FAP-positive cells.
References
Technical Support Center: Image Analysis for FAP-Targeted PET Scans
Disclaimer: As LY4337713 is currently in early-phase clinical trials, specific image analysis protocols and troubleshooting data for this agent are not yet publicly available. The following guidance is based on established principles for Fibroblast Activation Protein (FAP)-targeted PET imaging, primarily using 68Ga- and 18F-labeled FAP inhibitors (FAPI), which are expected to be highly relevant for LY4337713 studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended uptake time for FAP-targeted PET imaging?
A1: The recommended uptake time generally ranges from 30 to 60 minutes after the administration of 68Ga-FAPI compounds.[1][2] This time frame has been shown to provide a stable and high detection rate for both primary tumors and metastatic lesions.[1][2] For 18F-labeled FAPI tracers, a 60-minute uptake time is often recommended to achieve optimal tumor-to-background ratios.[1][2] Some studies have also explored later imaging time points (e.g., 3 hours post-injection) to better distinguish between malignant and inflammatory or fibrotic lesions.[1][2]
Q2: What are the key quantitative parameters used in FAP-targeted PET image analysis?
A2: The most commonly used quantitative parameters are the Standardized Uptake Values (SUV), including SUVmax, SUVmean, and SUVpeak. These values help in assessing the metabolic activity of a lesion. Additionally, the tumor-to-background ratio (TBR) is a critical parameter for evaluating lesion conspicuity and is often higher with FAPI PET compared to traditional 18F-FDG PET in certain cancers.[3][4]
Q3: What are some common non-malignant sites of FAPI tracer uptake that I should be aware of?
A3: Non-tumor-specific uptake of 68Ga-FAPI has been observed in various tissues and conditions. It is crucial to be aware of these potential pitfalls to avoid misinterpretation. Common areas of benign uptake include degenerative lesions such as osteoarthritis, muscle, scar tissue from previous surgeries or injuries, and wound healing sites.[5][6][7] Additionally, physiological uptake can be seen in hormone-sensitive tissues like the uterus and mammary glands, with uterine uptake often correlating negatively with age.[5][6][7][8]
Q4: How does the diagnostic performance of FAPI-PET compare to 18F-FDG PET?
A4: Several studies have indicated that FAPI-PET can have a higher detection rate for certain primary tumors and metastases compared to 18F-FDG PET, particularly in cancers of the breast, pancreas, and gastrointestinal tract.[3][9][10] FAPI-PET often demonstrates lower background uptake in organs like the brain and liver, leading to better image contrast.[10] In some cases, FAPI-PET has led to an upstaging of the clinical TNM stage in patients.[9]
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| High tracer uptake in non-tumor regions | Physiological uptake (e.g., uterus, salivary glands). Inflammatory processes (e.g., pancreatitis, arthritis). Post-surgical changes or scar tissue. Degenerative diseases (e.g., osteoarthritis). | Review patient's clinical history for recent surgeries, injuries, or known inflammatory conditions. Correlate PET findings with anatomical imaging (CT or MRI) to identify degenerative changes. Consider dual-time-point imaging, as uptake in some inflammatory lesions may decrease over time relative to malignant lesions. |
| Low tumor-to-background ratio (TBR) | Suboptimal uptake time. Incorrect background region of interest (ROI) placement. Low FAP expression in the tumor. | Ensure adherence to recommended uptake times (30-60 minutes for 68Ga-FAPI).[1][2] Place background ROIs in a representative, non-diseased tissue area (e.g., gluteal muscle, liver). Consider that low FAP expression is a biological characteristic of some tumors. |
| Image noise or artifacts | Patient motion during the scan. Low injected dose. Incorrect image reconstruction parameters. | Use motion correction techniques if available. Ensure the injected dose is within the recommended range (e.g., 1.85 to 2.59 MBq/kg for 68Ga-FAPI).[11] Verify that appropriate reconstruction algorithms (e.g., OSEM with time-of-flight) and filters are used as per institutional protocols.[5] |
| Inconsistent SUV measurements | Variability in patient preparation (e.g., fasting state, though less critical than for FDG). Inaccurate ROI delineation. Partial volume effect in small lesions. | While strict fasting is not required as for FDG PET, maintaining consistent patient preparation protocols is good practice. Use standardized ROI delineation methods (e.g., 40% isocontour for automatic segmentation).[12] Apply partial volume correction for small lesions if available and validated. |
Experimental Protocols
Protocol: Semi-Quantitative Analysis of FAP-Targeted PET/CT Images
-
Image Acquisition:
-
Image Reconstruction:
-
Reconstruct PET images using an iterative algorithm such as ordered-subset expectation maximization (OSEM), incorporating time-of-flight information.[5][12]
-
Apply appropriate filters (e.g., Gaussian filter) as per the manufacturer's recommendations and institutional protocols to achieve a desired spatial resolution.[5]
-
-
Image Analysis:
-
Load the reconstructed PET and co-registered CT images into a suitable medical imaging software (e.g., PMOD, MIM, OsiriX).
-
Identify lesions with focal tracer uptake that is visibly higher than the surrounding background tissue.
-
For each identified lesion, delineate a three-dimensional volume of interest (VOI). This can be done manually, semi-automatically (e.g., using a 40% isocontour threshold), or automatically.[12]
-
From the delineated VOI, calculate the following parameters:
-
SUVmax: The maximum standardized uptake value within the VOI.
-
SUVmean: The average SUV within the VOI.
-
SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion.
-
-
To calculate the Tumor-to-Background Ratio (TBR) , place a reference ROI in a representative area of healthy tissue (e.g., gluteal muscle or liver) and divide the lesion's SUVmax by the mean SUV of the background ROI.
-
Visualizations
Caption: General workflow for PET image analysis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 4. FAP-targeted PET/CT imaging in patients with breast cancer from a prospective bi-center study: insights into diagnosis and clinic management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Heterogeneity in FAP Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the heterogeneity of Fibroblast Activation Protein (FAP) expression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Fibroblast Activation Protein (FAP) and why is its expression heterogeneous?
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease.[1] Its expression is typically low in normal adult tissues but is significantly upregulated in the tumor microenvironment (TME), particularly on cancer-associated fibroblasts (CAFs).[2][3][4] FAP expression is heterogeneous due to the diverse origins and functions of CAFs, which can be influenced by different signaling molecules within the TME.[5] This variability is observed between different tumor types, within the same tumor, and even between primary tumors and metastatic sites.[2]
Q2: What are the primary roles of FAP in the tumor microenvironment?
FAP plays a multifaceted role in the TME, contributing to:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity helps degrade the ECM, facilitating tumor cell invasion and metastasis.[1][5]
-
Angiogenesis: FAP expression is associated with increased microvessel density in some cancers, promoting the formation of new blood vessels that supply the tumor.[1]
-
Immunosuppression: FAP-positive CAFs can create an immunosuppressive environment by recruiting regulatory T cells (Tregs) and tumor-associated macrophages, and by forming a physical barrier that hinders the infiltration of effector immune cells.[5][6]
-
Tumor Growth and Proliferation: FAP can directly and indirectly influence signaling pathways that control cell proliferation and survival.[1][7]
Q3: How does FAP heterogeneity impact the development of FAP-targeted therapies?
The heterogeneity of FAP expression presents a significant challenge for FAP-targeted therapies. The variable expression levels can lead to inconsistent therapeutic responses.[5] For instance, a phase II trial of the anti-FAP monoclonal antibody sibrotuzumab in metastatic colorectal cancer was discontinued due to a lack of efficacy.[5] This highlights the need for better patient stratification based on FAP expression levels and a deeper understanding of the functional consequences of FAP heterogeneity.[5]
Q4: Which signaling pathways are known to be modulated by FAP?
FAP expression and activity are known to influence several key signaling pathways involved in cancer progression, including:
-
PI3K/AKT Pathway: FAP can activate this pathway, which is crucial for cell proliferation, survival, and growth.[5][6][7]
-
RAS/ERK Pathway: This pathway, also implicated in cell proliferation and survival, can be modulated by FAP.[5][6][7]
-
STAT3 Signaling: FAP can positively activate STAT3 in fibroblasts, contributing to tumor growth inhibition through enhanced recruitment of myeloid-derived suppressor cells in some contexts.[1]
-
Focal Adhesion Kinase (FAK) Pathway: FAP regulates the FAK pathway, which is critical for cell migration and metastasis.[8]
FAP-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by FAP in the tumor microenvironment.
Quantitative Data on FAP Expression
The expression of FAP varies significantly across different cancer types. The following tables summarize quantitative data on FAP expression, often measured using an H-score, which combines the percentage of stained cells and the intensity of the staining.
Table 1: FAP Expression Levels in Various Cancer Types
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Samples (>25 H-Score) |
| Breast Cancer | 194 | 88.7% |
| Pancreatic Cancer | 71 | 87.3% |
| Esophageal Cancer | 45 | 86.7% |
| Lung Cancer | 225 | 82.2% |
| Head and Neck Cancer | 81 | 79.0% |
| Colorectal Cancer | 100 | 76.0% |
| Ovarian Cancer | 61 | 75.4% |
| Bladder Cancer | 55 | 69.1% |
| Renal Cell Carcinoma | 69 | 31.9% |
| Follicular Lymphoma | 28 | 21.4% |
| Myeloma | 27 | 18.5% |
Data adapted from a comprehensive analysis of 1216 tumor samples.[2]
Table 2: Correlation of FAP Expression with Pathological Stage
| Cancer Type | Correlation with Advanced Stage |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Positive |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Mixed |
| Cholangiocarcinoma (CHOL) | Positive |
| Acute Myeloid Leukemia (LAML) | Positive |
| Stomach Adenocarcinoma (STAD) | Negative |
| Thymoma (THYM) | Negative |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Positive |
This table summarizes significant correlations found between FAP expression and pathological stage in various cancers.[9]
Troubleshooting Guides
Immunohistochemistry (IHC) for FAP
Issue: Weak or No Staining
| Possible Cause | Troubleshooting Steps |
| Improper Tissue Fixation | Over-fixation can mask the FAP epitope. Reduce fixation time or use a milder fixative. Under-fixation can lead to poor tissue morphology and weak staining. Ensure adequate fixation time based on tissue size. |
| Incorrect Antibody Concentration | The primary antibody concentration may be too low. Titrate the antibody to determine the optimal concentration. |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control to verify antibody activity. |
| Suboptimal Antigen Retrieval | The method (heat-induced or enzymatic) and duration of antigen retrieval may need optimization for the specific FAP antibody and tissue type. |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). |
Issue: High Background Staining
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. |
| High Primary Antibody Concentration | Reduce the concentration of the primary antibody. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, ensure adequate quenching of endogenous peroxidases with hydrogen peroxide. |
| Drying of the Tissue Section | Keep the tissue section moist throughout the staining procedure by using a humidified chamber. |
Western Blotting for FAP
Issue: No or Weak FAP Band
| Possible Cause | Troubleshooting Steps |
| Low FAP Expression in Sample | Use a positive control cell line or tissue known to express FAP. Consider enriching for FAP-expressing cells (e.g., CAFs) before lysate preparation. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for membrane proteins and include protease inhibitors to prevent degradation. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. |
| Incorrect Antibody Dilution | Titrate the primary antibody to find the optimal concentration. |
| Antibody Incompatibility | Ensure the primary antibody is validated for Western blotting. |
Issue: Multiple or Non-specific Bands
| Possible Cause | Troubleshooting Steps |
| High Primary Antibody Concentration | Decrease the primary antibody concentration. |
| Insufficient Blocking | Increase the blocking time or change the blocking agent (e.g., from non-fat milk to BSA). |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Flow Cytometry for FAP
Issue: Low or No FAP Signal
| Possible Cause | Troubleshooting Steps |
| Cell Permeabilization (for surface staining) | For surface FAP staining, ensure that the cell membrane is not permeabilized during the staining procedure. |
| Antibody-Fluorophore Issues | Confirm that the antibody is conjugated to a fluorophore compatible with the available lasers and filters on the flow cytometer. Protect fluorescently labeled antibodies from light. |
| Low FAP Expression | Use a bright fluorophore for the FAP antibody. Include a positive control cell line with known FAP expression. |
| Cell Viability | Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. |
Issue: High Background or Non-specific Staining
| Possible Cause | Troubleshooting Steps |
| Fc Receptor Binding | Block Fc receptors on cells (especially immune cells) with an Fc block reagent before adding the primary antibody. |
| Antibody Aggregates | Centrifuge the antibody solution before use to remove any aggregates. |
| Compensation Issues | If performing multi-color flow cytometry, ensure proper compensation is set using single-stained controls. |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for FAP in Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary FAP antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash slides with PBS.
-
Develop the signal with a DAB substrate solution until the desired staining intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for FAP Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary FAP antibody at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Experimental Workflow Diagrams
IHC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in FAP IHC.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in FAP Western Blotting.
References
- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 2. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Fibroblast Activation Protein Overexpression and Clinical Implications in Solid Tumors: A Meta-Analysis | PLOS One [journals.plos.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.hellobio.com [cdn.hellobio.com]
- 9. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY4337713 and Other Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY4337713, an investigational radioligand therapy, with other inhibitors of Fibroblast Activation Protein (FAP). FAP is a promising molecular target in oncology, predominantly expressed on cancer-associated fibroblasts (CAFs) which are integral to the tumor microenvironment in over 90% of epithelial cancers.[1][2] Inhibiting FAP presents a strategic approach for both diagnostic imaging and therapeutic intervention across a wide array of solid tumors.
Introduction to LY4337713
LY4337713 is a next-generation, investigational FAP-targeted radioligand therapy developed by Eli Lilly and Company.[3][4] It consists of a small molecule ligand that binds to FAP, coupled with the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[4] This "seek and destroy" mechanism allows for the targeted delivery of ionizing radiation directly to FAP-positive solid tumors.[3][5] LY4337713 is currently in preclinical development, with a Phase 1a/1b clinical trial, known as FiREBOLT (NCT07213791), planned to evaluate its safety, tolerability, dosimetry, and efficacy in adults with FAP-positive advanced or metastatic solid tumors.[6][7][8]
Comparative Data of FAP Inhibitors
The landscape of FAP inhibitors (FAPIs) includes numerous small molecules, many of which have been developed for theranostic purposes—pairing a diagnostic imaging agent with a therapeutic agent. While specific preclinical quantitative data for LY4337713 is not yet publicly available, a comparison can be drawn with other well-characterized FAPIs.[4]
| Inhibitor | Type / Core Structure | Radiolabel(s) | Potency (IC50, nM) | Key Preclinical/Clinical Findings | Development Stage |
| LY4337713 | Small Molecule Ligand | ¹⁷⁷Lu | Data not public | Preclinical data support advancement to clinical trials.[4] Phase 1 to assess safety and efficacy in various solid tumors.[5][8] | Preclinical / Phase 1 |
| FAPI-04 | Quinoline-based | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y | 32[9] | Demonstrated high tumor-to-organ ratios and excellent visualization of a broad range of tumors in PET imaging.[10] Shorter tumor retention time compared to later derivatives.[11][12] | Clinical (Investigator-Initiated) |
| FAPI-46 | Quinoline-based | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac | Data not public | Showed higher tumor uptake than FAPI-04.[12] Used in early clinical studies for radioligand therapy, showing tolerability and some efficacy.[1] | Clinical (Investigator-Initiated) |
| FAP-2286 | Small Molecule | ⁶⁸Ga, ¹⁷⁷Lu | Data not public | Designed for high affinity and prolonged tumor retention. Being evaluated in a Phase 1/2 study for advanced solid tumors.[1][11] | Clinical (Phase 1/2) |
| [¹⁸F]FGlc-FAPI | Glycosylated FAPI | ¹⁸F | 167[9] | Developed as an alternative ¹⁸F-labeled PET tracer. Showed higher specific tumor uptake than [⁶⁸Ga]Ga-FAPI-04 in a preclinical model (4.5 vs 2.0 %ID/g).[9] | Preclinical |
| Talabostat (Val-boroPro) | Dipeptide Boronic Acid | N/A | Data not public | An oral inhibitor of FAP's enzymatic activity. Showed minimal clinical activity in Phase II trials for metastatic colorectal cancer.[12] | Development Suspended[13] |
| Sibrotuzumab | Monoclonal Antibody | N/A | Data not public | An anti-FAP antibody. Was found to be safe but demonstrated limited efficacy in early clinical trials.[12] | Development Suspended[13] |
Signaling Pathways and Mechanisms of Action
FAP is a serine protease that influences the tumor microenvironment through multiple mechanisms. Its inhibition can disrupt key signaling pathways that promote cancer progression.
FAP's enzymatic activity degrades the extracellular matrix, which is believed to promote tumor growth and metastasis.[14] Furthermore, FAP expression has been shown to activate intracellular signaling cascades. Studies in lung and oral squamous cell carcinoma models have demonstrated that FAP can upregulate the PI3K/AKT, Ras-ERK, and Sonic Hedgehog (SHH)/Gli1 pathways, which are critical for cell proliferation, migration, and survival.[14][15][16]
FAP can also form complexes with other cell-surface proteins, such as urokinase-type plasminogen activator (uPA), to regulate pericellular proteolysis and enhance tumor cell invasion.[17] This highlights a non-enzymatic, structural role for FAP in cancer biology.
The mechanism of radioligand therapies like LY4337713 leverages the high expression of FAP on CAFs. The FAP-targeting ligand acts as a delivery vehicle, concentrating the attached ¹⁷⁷Lu radioisotope at the tumor site, where its beta emissions induce DNA damage and cell death in the surrounding tumor and stromal cells.
Experimental Protocols
The development and comparison of FAP inhibitors rely on standardized preclinical and clinical experimental workflows.
Key Preclinical Evaluation Workflow
A typical preclinical assessment for a novel radiolabeled FAP inhibitor involves a multi-stage process to determine its binding affinity, cellular behavior, and in vivo efficacy.
-
Radiosynthesis and Purity Analysis : The FAP ligand is synthesized and radiolabeled with an isotope (e.g., ¹⁸F, ⁶⁸Ga, ¹⁷⁷Lu). Radiochemical purity is assessed, typically via HPLC.
-
Competitive Binding Assays : FAP-expressing cells (e.g., HT1080hFAP) are incubated with the radiolabeled inhibitor and increasing concentrations of its non-radiolabeled counterpart to determine the half-maximal inhibitory concentration (IC50), a measure of binding affinity.[9]
-
Cellular Uptake and Internalization : FAP-expressing cells are incubated with the radiotracer to measure the rate and extent of its uptake and internalization into the cell over time.[9]
-
Biodistribution Studies : The radiotracer is administered to tumor-bearing animal models (e.g., nude mice with HT1080hFAP xenografts). At various time points, organs and the tumor are harvested to quantify tracer accumulation, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]
-
Small-Animal PET/CT Imaging : Tumor-bearing animals are imaged to visualize the tracer's distribution, tumor targeting capabilities, and clearance from non-target organs in a living system.[9]
Clinical Trial Protocol: The FiREBOLT Study (LY4337713)
The FiREBOLT study (NCT07213791) provides a framework for the clinical evaluation of a new FAP-targeted radioligand therapy.[8][18]
-
Study Design : A Phase 1a/1b open-label, dose escalation and dose optimization study.[6][7]
-
Population : Adult participants with advanced or metastatic FAP-positive solid tumors who have received prior lines of therapy.[5][18] This includes cancers such as pancreatic, breast, ovarian, gastric, colorectal, and esophageal.[5]
-
Objectives :
-
Methodology :
-
Participants receive LY4337713 as an intravenous (IV) infusion in escalating dose cohorts.[5][20]
-
Safety is monitored through regular assessment of adverse events, laboratory tests, and vital signs.[20]
-
Efficacy is evaluated using standard imaging criteria (e.g., RECIST) via CT or MRI scans.[5]
-
Pharmacokinetics and dosimetry are assessed through blood and urine sampling and nuclear imaging (SPECT/CT or PET/CT).[8][20]
-
The study duration for each participant is approximately 5 years.[18]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. LY 4337713 - AdisInsight [adisinsight.springer.com]
- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 5. FiREBOLT: LY4337713 in Adults with FAP-Positive Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 6. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 7. Eli Lillyâs New Study on LY4337713: A Potential Game-Changer for Cancer Treatment - TipRanks.com [tipranks.com]
- 8. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 9. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 14. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. theranostictrials.org [theranostictrials.org]
- 20. ichgcp.net [ichgcp.net]
LY4337713 versus FAPI-46 clinical data
An In-Depth Comparative Analysis of LY4337713 and FAPI-46 in FAP-Targeted Radioligand Therapy
In the evolving landscape of precision oncology, Fibroblast Activation Protein (FAP) has emerged as a promising therapeutic target. Expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers, FAP plays a crucial role in tumor growth, invasion, and immunosuppression. This guide provides a detailed comparison of two leading FAP-targeted radioligand therapies: LY4337713, under development by Eli Lilly and Company, and FAPI-46, a well-researched agent used in various clinical investigations.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical and preclinical data, mechanisms of action, and experimental protocols to inform future research and development in this domain.
Overview and Mechanism of Action
Both LY4337713 and FAPI-46 are designed to selectively deliver radiation to FAP-expressing cells. The core of their mechanism lies in a ligand that binds with high affinity to FAP, which is conjugated to a chelator carrying a therapeutic radioisotope.
LY4337713 is a next-generation FAP-targeted radioligand that utilizes the beta-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[1] The ionizing radiation from ¹⁷⁷Lu induces DNA damage in FAP-positive CAFs and surrounding tumor cells, leading to cell death.[2]
FAPI-46 is a quinoline-based small molecule FAP inhibitor that has been coupled with various radioisotopes for both diagnostic and therapeutic applications.[3] For therapeutic purposes, FAPI-46 has been most notably labeled with Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Bismuth-213 (²¹³Bi).[4][5][6] The choice of radioisotope influences the type and energy of radiation emitted, allowing for different therapeutic strategies.
Signaling and Therapeutic Rationale
The therapeutic strategy for both agents is based on the targeted destruction of CAFs, which are integral to the tumor stroma. The disruption of the tumor microenvironment is expected to inhibit tumor growth, metastasis, and potentially overcome resistance to other therapies.
Caption: Mechanism of FAP-Targeted Radioligand Therapy.
Clinical Development Status
A key differentiator between LY4337713 and FAPI-46 is their stage of clinical development.
LY4337713 is in the early stages of clinical investigation. Eli Lilly and Company is initiating a Phase 1a/1b clinical trial, named FiREBOLT (NCT07213791), to evaluate its safety, tolerability, dosimetry, and preliminary efficacy in adult patients with FAP-positive solid tumors.[2][7][8] As of late 2025, this trial is in the process of starting recruitment, and no clinical data has been publicly released.[7][8]
FAPI-46 has been evaluated in numerous investigator-initiated and academic clinical trials, primarily for imaging with Gallium-68 (⁶⁸Ga) and for therapy with various radioisotopes.[4][5][9][10] This has resulted in a growing body of clinical data on its safety and efficacy in various cancer types.
Comparative Clinical Data
Direct head-to-head clinical data comparing LY4337713 and FAPI-46 is not available due to the early developmental stage of LY4337713. The following tables summarize the available clinical data for FAPI-46 with different therapeutic radioisotopes.
Efficacy of ⁹⁰Y-FAPI-46 in Advanced Cancers
| Parameter | Value | Reference |
| Number of Patients | 21 (16 sarcoma, 3 pancreatic, 1 prostate, 1 gastric) | [4] |
| Disease Control Rate (DCR) | 38% (8/21 patients) | [4] |
| Partial Response (PR) | 1 patient | [4] |
| Stable Disease (SD) | 7 patients | [4] |
| PET Response (PERCIST) | 38% (8/21 patients) | [4] |
Safety of ⁹⁰Y-FAPI-46
| Adverse Event (Grade 3 or 4) | Incidence | Reference |
| Thrombocytopenia | 28.6% (6/21 patients) | [4] |
| Anemia | 28.6% (6/21 patients) | [4] |
Efficacy of ²¹³Bi-FAPI-46 in Advanced Cancers (Pilot Study)
| Parameter | Value | Reference |
| Number of Patients | 6 (3 colon, 1 anal, 1 breast, 1 prostate) | [5] |
| Partial Response (PR) | 16.7% (1/6 patients) | [5] |
| Stable Disease (SD) | 16.7% (1/6 patients) | [5] |
| Progressive Disease (PD) | 66.7% (4/6 patients) | [5] |
Experimental Protocols
Detailed experimental protocols for the upcoming LY4337713 trial are not yet fully published. However, the general design is known. The protocols for FAPI-46 studies have been described in several publications.
LY4337713 (FiREBOLT Trial - Planned)
-
Study Design: Phase 1a/1b, open-label, dose-escalation and dose-optimization study.[7][11]
-
Patient Population: Adults with advanced or metastatic FAP-positive solid tumors who have progressed on prior therapies.[7][11]
-
Intervention: Intravenous administration of LY4337713.[7]
-
Primary Objectives: To evaluate the safety, tolerability, and determine the maximum tolerated dose and recommended Phase 2 dose.[8][12]
-
Secondary Objectives: To assess anti-tumor activity (efficacy), pharmacokinetics, and radiation dosimetry.[8][12]
Caption: Planned workflow for the FiREBOLT (LY4337713) clinical trial.
⁹⁰Y-FAPI-46 Radioligand Therapy
-
Patient Selection: Patients with progressive, metastatic malignancies, exhausted of standard therapies, and with high FAP expression confirmed by ⁶⁸Ga-FAPI-46 PET/CT (SUVmax ≥ 10 in >50% of tumors).[4]
-
Treatment Regimen: Up to four cycles of intravenously administered ⁹⁰Y-FAPI-46.[4]
-
Dosimetry: Acquired in a majority of patients to calculate absorbed radiation doses to organs at risk and tumors.[4][13]
-
Response Assessment: Evaluated by RECIST criteria for morphological response and PERCIST for metabolic response on PET scans.[4]
-
Safety Monitoring: Regular monitoring of hematological and other laboratory parameters for treatment-related toxicities.[4][13]
Future Outlook and Conclusion
The field of FAP-targeted radioligand therapy is rapidly advancing, with both LY4337713 and FAPI-46 at the forefront of this innovation.
LY4337713 represents a next-generation, industry-sponsored effort to bring a FAP-targeted therapy to market. The upcoming FiREBOLT trial will be pivotal in establishing its safety and efficacy profile.
FAPI-46 has provided a strong proof-of-concept for FAP-targeted therapies through extensive academic research. The data gathered from FAPI-46 studies has paved the way for further development in this area and has demonstrated promising, albeit sometimes modest, clinical activity with a manageable safety profile.
At present, a direct comparison of the clinical performance of LY4337713 and FAPI-46 is not possible. Future publications from the FiREBOLT study will be critical to understanding the comparative therapeutic window of LY4337713. Researchers and clinicians will be keenly observing the developments of both agents to determine their optimal use in the treatment of FAP-positive cancers. The key to success for these therapies will likely lie in optimizing the ligand, selecting the most appropriate radioisotope for a given tumor type and patient, and potentially combining them with other cancer treatments.
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. LY 4337713 - AdisInsight [adisinsight.springer.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Feasibility, Tolerability, and Preliminary Clinical Response of Fractionated Radiopharmaceutical Therapy with 213Bi-FAPI-46: Pilot Experience in Patients with End-Stage, Progressive Metastatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. First Patient Imaged in SOFIE’s FAPI Phase II Trial - SOFIE [sofie.com]
- 11. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 12. theranostictrials.org [theranostictrials.org]
- 13. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Correlating LY4337713 Uptake with Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY4337713, a novel Fibroblast Activation Protein (FAP)-targeted radioligand therapy, and its correlation with treatment response. While clinical data for LY4337713 is emerging, this document synthesizes available information on FAP-targeted therapies to offer a framework for evaluation and future research.
Introduction to LY4337713 and FAP-Targeted Therapy
LY4337713 is an investigational radioligand therapy designed to target Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1][2][3] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, while its presence in healthy adult tissues is limited.[1][2][3][4] This differential expression makes FAP an attractive target for delivering localized radiation to the tumor stroma.[5][6] LY4337713 is currently undergoing Phase 1 clinical trials (FiREBOLT) to assess its safety, tolerability, dosimetry, and efficacy in patients with FAP-positive solid tumors.[7][8] A key aspect of these trials is to evaluate how the uptake of LY4337713 in tumors correlates with the therapeutic response.[7][9]
Comparison of FAP-Targeted Radioligand Therapies
Direct comparative data for LY4337713 against other therapies is not yet available. However, a comparison with other FAP-targeted radioligand therapies in development provides context for its potential performance.
| Feature | LY4337713 | Other FAP-Targeted Radioligands (e.g., FAPI-46, FAP-2286) | Standard Chemotherapy |
| Target | Fibroblast Activation Protein (FAP) | Fibroblast Activation Protein (FAP) | Rapidly dividing cells |
| Mechanism of Action | Delivers localized radiation to FAP-expressing cells in the tumor stroma | Delivers localized radiation to FAP-expressing cells in the tumor stroma | Cytotoxic effects on dividing cells |
| Reported Efficacy | Currently in Phase 1 clinical trials; efficacy data not yet reported. | Case studies and early trials have shown promising anti-tumor activity and disease control in various cancers, including sarcomas.[5][10] | Varies widely by cancer type and agent |
| Known Side Effects | Being evaluated in clinical trials. | Generally well-tolerated in early studies, with some reports of manageable hematotoxicity.[11] | Nausea, vomiting, hair loss, fatigue, myelosuppression |
| Biomarker for Patient Selection | High FAP expression in tumors | High FAP expression in tumors | Generally not biomarker-driven in the same way |
Experimental Protocols
Measuring LY4337713 Uptake in Tumors
The uptake of LY4337713 in tumors and organs is a critical parameter for assessing its therapeutic potential and is typically measured using non-invasive imaging techniques.
Protocol: Quantitative Analysis of LY4337713 Uptake using PET/CT
-
Patient Selection: Patients with advanced solid tumors confirmed to have FAP expression via immunohistochemistry or baseline PET imaging with a FAP-targeted diagnostic radiotracer (e.g., ⁶⁸Ga-FAPI).[8][9]
-
Radiotracer Administration: A defined dose of LY4337713 is administered intravenously.[8]
-
PET/CT Imaging: Whole-body PET/CT scans are acquired at multiple time points post-injection (e.g., 1, 24, and 48 hours) to assess the biodistribution and tumor uptake of the radioligand.[12]
-
Image Analysis and Quantification:
-
Regions of interest (ROIs) are drawn around tumors and healthy organs on the PET images.
-
The concentration of radioactivity in these ROIs is measured.
-
The Standardized Uptake Value (SUV), a semi-quantitative measure of radiotracer uptake, is calculated for each ROI. The maximum SUV (SUVmax) is often used to represent the highest uptake within a tumor.[13]
-
-
Dosimetry Calculations: The time-activity curves generated from the serial PET scans are used to calculate the absorbed radiation dose in tumors and healthy organs.[12]
Correlating Uptake with Treatment Response
The correlation between LY4337713 uptake and treatment response is a primary endpoint of the ongoing clinical trials. This involves comparing the baseline uptake with changes in tumor size and metabolic activity over the course of treatment.
Protocol: Correlating SUVmax with Tumor Response
-
Baseline Assessment: Prior to the first cycle of LY4337713 therapy, a baseline PET/CT scan is performed to measure the initial tumor uptake (SUVmax). Tumor dimensions are also measured using CT or MRI according to Response Evaluation Criteria in Solid Tumors (RECIST).[9][14]
-
Treatment Administration: Patients receive one or more cycles of LY4337713 therapy.[8]
-
Follow-up Imaging: PET/CT and diagnostic CT/MRI scans are repeated at specified intervals during and after treatment (e.g., after every 2 cycles).[15]
-
Response Evaluation:
-
Changes in tumor SUVmax are calculated to assess metabolic response. A significant decrease in SUVmax may indicate an early therapeutic effect.[13][16]
-
Changes in tumor size are evaluated using RECIST criteria to determine objective response rates (e.g., complete response, partial response, stable disease, progressive disease).[14]
-
The Positron Emission Tomography Response Criteria in Solid Tumors (PERCIST) may also be used, which incorporates changes in metabolic activity (SUV) for response assessment.[10]
-
-
Statistical Analysis: Statistical methods are employed to determine the correlation between baseline SUVmax, changes in SUVmax, and the observed treatment response (e.g., tumor shrinkage, progression-free survival).[17][18]
Visualizing Key Pathways and Workflows
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) plays a crucial role in remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression through various signaling pathways.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 4. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 5. FAP-Targeted Therapy Demonstrates Significant Efficacy in Controlling Advanced Sarcomas | SNMMI [snmmi.org]
- 6. FAP Inhibitors Market Analysis Across the 7MM: Key Insights and Outlook Through 2040 | DelveInsight [prnewswire.com]
- 7. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 8. FiREBOLT: LY4337713 in Adults with FAP-Positive Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. news-medical.net [news-medical.net]
- 11. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PSMA-Targeting Radioligand Therapy in Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 13. PET imaging for Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [clin.larvol.com]
- 15. Evidence-Based Clinical Protocols to Monitor Efficacy of [177Lu]Lu-PSMA Radiopharmaceutical Therapy in Metastatic Castration-Resistant Prostate Cancer Using Real-World Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of FAP-Targeted Radioligands for Cancer Theranostics
A deep dive into the comparative performance of leading radiopharmaceuticals targeting Fibroblast Activation Protein (FAP), offering researchers and drug development professionals a comprehensive guide to their experimental validation and clinical potential.
Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors, with minimal presence in healthy tissues.[1][2][3][4][5][6][7] This differential expression provides a unique window for targeted delivery of diagnostic and therapeutic radionuclides. In recent years, a variety of FAP-targeted radioligands, primarily small-molecule inhibitors (FAPIs), have been developed and are undergoing rigorous preclinical and clinical evaluation.[1][2][3][8] This guide provides a head-to-head comparison of prominent FAP-targeted radioligands, supported by experimental data, to aid researchers in selecting and developing the next generation of these promising agents.
Quantitative Comparison of FAP-Targeted Radioligands
The landscape of FAP-targeted radioligands is rapidly evolving, with numerous candidates demonstrating high tumor uptake and favorable imaging characteristics.[1][9][10][11][12][13] Key parameters for comparison include binding affinity, tumor-to-background ratios, biodistribution, dosimetry, and therapeutic efficacy. The following tables summarize the quantitative data from various preclinical and clinical studies.
Table 1: Preclinical Head-to-Head Comparison of [¹⁷⁷Lu]Lu-FAPI Analogues
| Radioligand | Tumor Model | Tumor Uptake (%ID/g at 1h) | Tumor-to-Blood Ratio (at 1h) | Tumor-to-Muscle Ratio (at 1h) | Reference |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT1080.hFAP xenografts | ~10 | ~100 | ~200 | [14] |
| [¹⁷⁷Lu]Lu-FAPI-46-F1D (dimer) | HT1080.hFAP xenografts | ~15 | ~150 | ~300 | [14] |
| [¹⁷⁷Lu]Lu-FAPI-46-Ibu (albumin binder) | HT1080.hFAP xenografts | ~12 | ~5 | ~100 | [14] |
| [¹⁷⁷Lu]Lu-FAPI-46-EB (albumin binder) | HT1080.hFAP xenografts | ~18 | ~8 | ~150 | [14] |
| [¹⁷⁷Lu]Lu-FAP-2286 (cyclic peptide) | HEK293.hFAP xenografts | ~25 | ~200 | ~500 | [14] |
Table 2: Clinical Comparison of Tumor Uptake (SUVmax) of ⁶⁸Ga-FAPI Radiotracers vs. ¹⁸F-FDG
| Radioligand | Cancer Type | Primary Tumor SUVmax | Metastatic Lesion SUVmax | Tumor-to-Background Ratio (Liver) | Reference |
| ⁶⁸Ga-FAPI-04 | Various Cancers | Comparable to ¹⁸F-FDG | Comparable to ¹⁸F-FDG | Significantly higher than ¹⁸F-FDG | [9] |
| ⁶⁸Ga-FAPI-46 | Various Cancers | Comparable to ¹⁸F-FDG | Comparable to ¹⁸F-FDG | Significantly higher than ¹⁸F-FDG | [9] |
| ⁶⁸Ga-DOTA.SA.FAPI | Various Cancers | Comparable to ¹⁸F-FDG | Comparable to ¹⁸F-FDG | Higher than ¹⁸F-FDG | [1][15] |
| ¹⁸F-FDG | Various Cancers | Variable | Variable | Lower than FAPI tracers | [9] |
Table 3: Dosimetry Estimates for FAP-Targeted Radioligand Therapies
| Radioligand | Absorbed Dose to Tumors (Gy/GBq) | Absorbed Dose to Kidneys (Gy/GBq) | Absorbed Dose to Bone Marrow (Gy/GBq) | Reference |
| ¹⁷⁷Lu-FAPI-04 | 0.33 - 1.67 | Low | Low | [1][15] |
| ⁹⁰Y-FAPI-46 | Not specified | Low | Low | [16][17][18] |
| ¹⁷⁷Lu-FAP-2286 | High | Moderate | Low | [2][19] |
| ¹⁷⁷Lu-EB-FAPI | High | Low | Low | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the evaluation of FAP-targeted radioligands.
In Vitro Binding Affinity and Internalization Assay
Objective: To determine the binding affinity (IC50) and internalization rate of a radioligand in FAP-expressing cells.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK)-293 cells stably transfected to express human FAP (HEK-293-hFAP) or a fibrosarcoma cell line with endogenous FAP expression (e.g., HT-1080) are cultured under standard conditions.
-
Competition Binding Assay (IC50):
-
Cells are seeded in 24-well plates.
-
Cells are incubated with a fixed concentration of a radiolabeled FAP ligand (e.g., [¹⁷⁷Lu]Lu-FAPI-46) and increasing concentrations of the non-radiolabeled competitor ligand for 1 hour at 4°C.
-
After incubation, cells are washed with cold PBS to remove unbound ligand.
-
Cell-associated radioactivity is measured using a gamma counter.
-
IC50 values are calculated by nonlinear regression analysis.[14]
-
-
Internalization Assay:
-
Cells are seeded in 24-well plates.
-
Cells are incubated with the radioligand at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
At each time point, the supernatant is collected (unbound fraction).
-
Cells are washed with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.
-
The remaining radioactivity within the cells represents the internalized fraction and is measured after cell lysis.
-
The percentage of internalization is calculated as (internalized radioactivity / total cell-associated radioactivity) x 100.[14]
-
In Vivo Biodistribution Studies
Objective: To evaluate the distribution and clearance of a radioligand in a living organism, typically a tumor-bearing mouse model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., PANC-1 xenografts).[21] Tumors are allowed to grow to a specified size.
-
Radioligand Injection: A defined amount of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-FAPI-46 or [²²⁵Ac]Ac-FAPI-46) is injected intravenously into the tail vein of the mice.[21]
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.
-
Organ and Tumor Collection: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone), and the tumor are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor at each time point.[21]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz, illustrate the FAP signaling pathway and a typical experimental workflow for evaluating FAP-targeted radioligands.
Caption: FAP signaling cascade involving the PI3K/AKT and SHH/GLI1 pathways.[22][23]
Caption: A typical experimental workflow for the preclinical evaluation of FAP-targeted radioligands.
Future Directions and Conclusion
The development of FAP-targeted radioligands has ushered in a new era of cancer theranostics.[3] While initial clinical data with agents like ⁹⁰Y-FAPI-46 and ¹⁷⁷Lu-FAPI-04 have shown promising results in heavily pretreated patients, challenges remain.[2][15][16][17] One of the primary limitations of early FAPI monomers is their relatively short tumor retention time, which may sub-optimally leverage the half-lives of therapeutic radionuclides like ¹⁷⁷Lu.[14]
To address this, next-generation strategies are focused on enhancing tumor residence time. These include the development of FAPI dimers and multimers, the conjugation of albumin binders to extend circulation half-life, and the exploration of different molecular scaffolds such as cyclic peptides (e.g., FAP-2286).[4][14][16] Preclinical head-to-head comparisons have demonstrated that these modifications can significantly improve tumor uptake and retention.[14][24]
Furthermore, the choice of radionuclide is critical. While β-emitters like ¹⁷⁷Lu are effective, there is growing interest in α-emitters like ²²⁵Ac.[21][25] The high linear energy transfer and short path length of α-particles offer the potential for highly localized and potent tumor cell killing, which may be particularly advantageous for treating micrometastases.[26] Comparative studies of ¹⁷⁷Lu- and ²²⁵Ac-labeled FAPIs have shown distinct therapeutic profiles, with ¹⁷⁷Lu-FAPI-46 exhibiting a more prolonged effect.[21][25]
References
- 1. mdpi.com [mdpi.com]
- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein-targeted radioligand therapy in various types of cancer: Background, clinical studies, and future development [accscience.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. FRONTIER: FAPi radioligand open-label, phase 1 study to evaluate safety, tolerability and dosimetry of [Lu-177]-PNT6555—A dose <i>e</i>scalation study for treatment of patients with select solid tumors. - ASCO [asco.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature [mdpi.com]
- 11. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligands Targeting Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAPi Radioligand Therapy for Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Initial Clinical Experience with 90Y-FAPI-46 Radioligand Therapy for Advanced-Stage Solid Tumors: A Case Series of 9 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snmmi.org [snmmi.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Therapeutic potential of FAPI RLT in oncology: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Targeted Cancer Therapy: A Comparative Guide to Predictive Biomarkers for LY4337713
For Immediate Release
In the rapidly evolving landscape of precision oncology, the development of targeted therapies necessitates a deep understanding of predictive biomarkers to ensure optimal patient outcomes. This guide provides a comprehensive overview of the predictive biomarker strategy for LY4337713, a novel investigational radioligand therapy, and compares it with established biomarker-driven treatments. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
LY4337713 is an innovative therapeutic agent designed to target and eliminate cancer cells by delivering a potent radioactive isotope, Lutetium-177, directly to the tumor microenvironment. The cornerstone of its targeted approach lies in its ability to specifically bind to Fibroblast Activation Protein (FAP), a protein highly expressed on the surface of cancer-associated fibroblasts (CAFs) in a wide array of solid tumors.[1][2][3][4][5][6] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing off-target toxicity.
The Central Role of FAP as a Predictive Biomarker
The selection of patients for treatment with LY4337713 is critically dependent on the expression of FAP within the tumor tissue.[1][2][3][4][5] This makes FAP the primary and, at this early stage of clinical development, the sole predictive biomarker for identifying patients who are most likely to respond to this therapy. The ongoing Phase 1 clinical trial, FiREBOLT (NCT07213791), is actively recruiting patients with advanced or metastatic solid tumors that exhibit high levels of FAP expression.[1][2][3]
Mechanism of Action: A Targeted Radiation Strike
LY4337713 consists of a FAP-targeting ligand coupled to the beta-emitting radioisotope Lutetium-177.[6] Once administered intravenously, the ligand selectively binds to FAP on CAFs within the tumor stroma. Following this binding, the Lutetium-177 payload delivers a localized dose of ionizing radiation, leading to the destruction of the CAFs and, through a bystander effect, the surrounding cancer cells.
Comparative Analysis: Biomarker Strategies
At present, LY4337713 is in the early stages of clinical investigation, and as such, direct comparative data on its performance against other therapies is not yet available. However, a conceptual comparison can be made based on the biomarker strategy.
| Therapy | Predictive Biomarker | Biomarker Type | Therapeutic Modality |
| LY4337713 | Fibroblast Activation Protein (FAP) | Protein Expression | Radioligand Therapy |
| Pembrolizumab | PD-L1 Expression, Microsatellite Instability (MSI) | Protein Expression, Genetic Marker | Immune Checkpoint Inhibitor |
| Trastuzumab | HER2/neu Amplification/Overexpression | Gene Amplification, Protein Expression | Monoclonal Antibody |
| Olaparib | BRCA1/2 Mutations | Genetic Mutation | PARP Inhibitor |
Table 1: Comparison of Predictive Biomarker Strategies
This table highlights the diversity of predictive biomarkers in modern oncology. While LY4337713 relies on the expression of a stromal protein, other therapies are guided by markers on tumor cells themselves or by specific genetic alterations.
Experimental Protocols for FAP Biomarker Assessment
The accurate determination of FAP expression is paramount for patient selection. While the specific assays used in the FiREBOLT trial are proprietary, standard methodologies for assessing protein expression in tumor tissues are well-established.
Immunohistochemistry (IHC)
IHC is a widely used technique to visualize the presence and location of a specific protein in a tissue sample.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the FAP antigen.
-
Blocking: Non-specific binding sites are blocked using a protein-based blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to FAP.
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to produce a colored signal.
-
Counterstaining & Mounting: The sections are counterstained to visualize cell nuclei and mounted for microscopic examination.
-
Scoring: The intensity and percentage of FAP-positive cells are scored by a pathologist to determine the level of expression.
Positron Emission Tomography (PET) Imaging
FAP-targeted PET imaging agents (e.g., ⁶⁸Ga-FAPI) can be used to non-invasively assess FAP expression throughout the body. This can be particularly useful for evaluating metastatic disease and assessing heterogeneity of FAP expression.
Protocol Outline:
-
Radiotracer Administration: The patient is injected with a FAP-targeted PET radiotracer.
-
Uptake Period: A specific time is allowed for the radiotracer to distribute and bind to FAP-expressing tissues.
-
PET/CT Scanning: The patient undergoes a PET/CT scan to visualize the biodistribution of the radiotracer.
-
Image Analysis: The uptake of the radiotracer in tumors is quantified (e.g., using Standardized Uptake Values - SUV) to determine the level of FAP expression.
Future Directions and Unanswered Questions
As a novel agent in early-phase clinical trials, much remains to be learned about LY4337713. Key areas for future research include:
-
Mechanisms of Resistance: Understanding how tumors may develop resistance to LY4337713 will be crucial for developing subsequent lines of therapy and combination strategies.
-
Quantitative Biomarker Thresholds: Establishing a precise cut-off for FAP expression that optimally predicts response will be a critical outcome of ongoing and future clinical studies.
-
Combination Therapies: Investigating the potential synergy of LY4337713 with other anti-cancer agents, such as immunotherapy or chemotherapy, could broaden its therapeutic application.
References
- 1. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 4. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 5. theranostictrials.org [theranostictrials.org]
- 6. lillyoncologypipeline.com [lillyoncologypipeline.com]
Comparative Analysis of LY4337713: A FAP-Targeted Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
LY4337713 is an investigational radioligand therapy designed to target Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of various solid tumors. This guide provides a comparative overview of LY4337713, focusing on its mechanism of action and potential for off-target effects, in relation to other FAP-targeted therapies. The information is based on currently available preclinical and clinical data for FAP-targeted radioligands. As LY4337713 is currently in Phase 1 clinical trials (NCT07213791), publicly available data on its specific cross-reactivity profile is limited; therefore, this guide utilizes data from closely related FAP inhibitors as surrogates for a comprehensive comparison.[1][2][3][4][5]
Mechanism of Action: Targeting the Tumor Stroma
LY4337713 consists of a small molecule that binds to FAP, linked to the radioisotope Lutetium-177 (¹⁷⁷Lu). FAP is a transmembrane serine protease expressed by cancer-associated fibroblasts (CAFs), which play a crucial role in tumor growth, invasion, and metastasis. By targeting FAP, LY4337713 delivers localized radiation to the tumor stroma, leading to the destruction of CAFs and surrounding cancer cells, while aiming to minimize damage to healthy tissues where FAP expression is low.[6][7]
Comparative Off-Target Binding Profile
The ideal radioligand therapy exhibits high affinity for its target and minimal binding to other molecules, reducing the potential for off-target toxicity. While specific cross-reactivity data for LY4337713 is not yet public, we can compare the in vitro binding affinities of other FAP inhibitors to FAP and related proteases like Dipeptidyl Peptidase-4 (DPP4), which shares structural homology with FAP.
| Compound | Target | IC50 (nM) | Reference |
| OncoFAP | Human FAP | 16.8 | [8] |
| Murine FAP | 14.5 | [8] | |
| FAPI-01 | Human FAP | >30 | [9] |
| RPS-301 | Human FAP | 139 | [9] |
| Linagliptin | Human FAP | 89 | [10] |
| Human DPP4 | 1 | [10] | |
| Saxagliptin | Human FAP | 2600 | [10] |
| Human DPP4 | 1 | [10] |
Table 1: In Vitro Binding Affinities of FAP Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of various compounds against FAP and the related protease DPP4. A lower IC50 value indicates higher binding affinity.
Biodistribution and Dosimetry: Insights into Off-Target Accumulation
Preclinical biodistribution studies in animal models provide crucial information about where a radiopharmaceutical accumulates in the body, highlighting potential organs at risk for off-target radiation exposure. Clinical dosimetry studies further refine this understanding in humans. For FAP-targeted radioligands, the kidneys are often a critical organ for potential toxicity due to renal clearance.
| Radioligand | Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-OncoFAP | SK-RC-52.hFAP Tumor Mice | 1 h | ~25 | ~2 | [8] |
| 24 h | ~15 | <1 | [8] | ||
| ¹⁷⁷Lu-DOTAGA.(SA.FAPi)₂ | 4T1 Tumor Mice | 8 h | ~5 | ~1 | [11] |
| ⁶⁸Ga-HX-3-AB3 | HT1080-FAP Xenograft Mice | 1 h | 1.04 (SUV) | - | [12] |
| [¹⁷⁷Lu]-PNT6555 | Human Patients | 4 cycles (12 GBq/cycle) | 0.16 Gy/GBq (mean) | 6.72 Gy (cumulative) | [13] |
| ¹⁷⁷Lu-3BP-3940 | Pancreatic Cancer Patient | - | 2200 mGy | 265 mGy | [7] |
Table 2: Preclinical and Clinical Biodistribution and Dosimetry of FAP-Targeted Radioligands. %ID/g refers to the percentage of the injected dose per gram of tissue. SUV is the Standardized Uptake Value. Gy and mGy are units of absorbed radiation dose.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Detailed Methodology:
-
Receptor Preparation: A source of the target receptor, such as cell membrane homogenates or purified protein, is prepared.[14]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target and varying concentrations of the unlabeled test compound. The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.[14][15]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the cell membranes and bound radioligand.[14][15]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[14]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound.[14][16]
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radiolabeled compound in different organs and tissues of a living animal over time.
Detailed Methodology:
-
Animal Model: An appropriate animal model, often mice bearing tumors that express the target of interest, is used.[11]
-
Administration: The radiolabeled compound is administered to the animals, typically via intravenous injection.[11]
-
Time Points: At various time points after administration, groups of animals are euthanized.[12]
-
Tissue Collection: Organs and tissues of interest (e.g., tumor, kidneys, liver, lungs, muscle, bone) are dissected, weighed, and placed in counting tubes.[11][12]
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter.[11]
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison of the compound's accumulation across different tissues and time points.[12]
Comparative Logic of Cross-Reactivity Profiles
The ideal FAP-targeted radioligand will exhibit high on-target binding to FAP in the tumor microenvironment and low off-target binding to other proteins and tissues. This leads to a favorable biodistribution with high tumor-to-background ratios, maximizing therapeutic efficacy while minimizing toxicity to healthy organs.
Conclusion
LY4337713 represents a promising new agent in the growing field of FAP-targeted radioligand therapy. While specific cross-reactivity data for LY4337713 is not yet publicly available, analysis of related FAP inhibitors highlights the critical importance of high target affinity and low off-target binding for achieving a favorable safety and efficacy profile. The ongoing clinical evaluation of LY4337713 will provide crucial data on its dosimetry, safety, and anti-tumor activity, further defining its therapeutic potential in patients with FAP-positive solid tumors. Researchers and clinicians should continue to monitor the results of these trials to fully understand the comparative profile of this novel agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 3. healthscout.app [healthscout.app]
- 4. theranostictrials.org [theranostictrials.org]
- 5. lse.co.uk [lse.co.uk]
- 6. openmedscience.com [openmedscience.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pnas.org [pnas.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Navigating the Long-Term Safety Landscape of FAP-Targeted Therapies: A Comparative Guide
For Immediate Release
Philadelphia, PA – November 13, 2025 – The burgeoning field of Fibroblast Activation Protein (FAP)-targeted therapies holds immense promise for revolutionizing cancer treatment. As researchers, scientists, and drug development professionals navigate this exciting frontier, a comprehensive understanding of the long-term safety profiles of these novel agents is paramount. This guide provides a comparative analysis of the safety data for various FAP-targeted therapeutic modalities, including radionuclide therapies, Chimeric Antigen Receptor (CAR) T-cell therapies, FAP-activated prodrugs, and antibody-drug conjugates (ADCs).
Fibroblast Activation Protein, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, presents an attractive target for therapeutic intervention.[1] Its restricted expression in healthy adult tissues suggests a favorable therapeutic window.[1] However, low-level expression in some normal tissues, such as the pancreas, bone marrow, and muscle, raises potential on-target, off-tumor toxicity concerns.[2] This guide synthesizes available preclinical and clinical data to provide a clear comparison of the long-term safety profiles of different FAP-targeted strategies.
Comparative Safety Analysis of FAP-Targeted Therapies
The long-term safety of FAP-targeted therapies is a critical consideration in their clinical development. The following tables summarize the available quantitative safety data from preclinical and clinical studies for different therapeutic modalities.
FAP-Targeted Radionuclide Therapy
FAP-targeted radionuclide therapy utilizes FAP-binding molecules to deliver cytotoxic radiation directly to the tumor microenvironment.
Table 1: Long-Term Safety Profile of FAP-Targeted Radionuclide Therapies
| Therapy/Trial (NCT) | Modality | Phase | Key Long-Term Adverse Events (Grade ≥3) | Frequency | Study Population |
| ¹⁷⁷Lu-FAP-2286 (LuMIERE, NCT04939610) | Peptide-Targeted Radionuclide Therapy | I/II | Anemia, Fatigue, Abdominal Distension, Cholangitis, Hyponatremia, Increased Blood Bilirubin, Lymphopenia, Spinal Compression Fracture[3] | Anemia (27.3%), Fatigue (45.5% - any grade)[3]. Specific frequencies for other Grade ≥3 events not detailed but occurred in 45.5% of patients.[3] | Patients with advanced or metastatic solid tumors[3][4] |
| ⁹⁰Y-FAPI-46 | Small Molecule Radioligand Therapy | Retrospective | Thrombocytopenia[5] | Not specified | Patients with advanced sarcomas and other cancers[5] |
| ¹⁷⁷Lu-EB-FAPI | Albumin-binding FAPI | I | Grade 4 Thrombocytopenia (1 patient), Grade 3 & 4 Hematotoxicity (2 patients)[6] | Not specified | Patients with end-stage metastatic cancers[6] |
FAP-Targeted CAR T-Cell Therapy
FAP-targeted CAR T-cell therapies involve genetically engineering a patient's own T-cells to recognize and eliminate FAP-expressing cells.
Table 2: Long-Term Safety Profile of FAP-Targeted CAR T-Cell Therapies
| Therapy/Trial (NCT) | Modality | Phase | Key Long-Term Adverse Events (Grade ≥3) | Frequency | Study Population |
| Anti-FAP CAR T-cells (local) (FAPME, NCT01722149) | CAR T-Cell Therapy | I | No significant toxicity reported.[7][8] | N/A | Patients with malignant pleural mesothelioma[7][8] |
| Systemic FAP CAR T-cells | CAR T-Cell Therapy | Preclinical | Potential for cachexia and bone marrow toxicity.[9] | Not applicable | Mouse models[9] |
Note: Long-term clinical safety data for systemically administered FAP-CAR T-cell therapies is limited.
FAP-Activated Prodrugs
FAP-activated prodrugs are designed to be inert until they are cleaved and activated by FAP in the tumor microenvironment, releasing a potent cytotoxic agent.
Table 3: Long-Term Safety Profile of FAP-Activated Prodrugs
| Therapy | Modality | Phase | Key Long-Term Adverse Events | Frequency | Study Population |
| ERGETGP-S12ADT | FAP-activated prodrug | Preclinical | No evidence of drug-induced toxicity on histopathological evaluation.[10][11][12] Less toxicity compared to docetaxel.[11] | Not applicable | Murine xenograft models of human breast and prostate cancer[10][11][12] |
Note: Clinical data on the long-term safety of FAP-activated prodrugs is currently limited.
FAP-Targeted Antibody-Drug Conjugates (ADCs)
FAP-targeted ADCs utilize an antibody to deliver a potent cytotoxic payload to FAP-expressing cells.
Table 4: Long-Term Safety Profile of FAP-Targeted Antibody-Drug Conjugates
| Therapy/Trial (NCT) | Modality | Phase | Key Long-Term Adverse Events (Grade ≥3) | Frequency | Study Population |
| OMTX705 (NCT05547321) | Antibody-Drug Conjugate | I | Anemia, Immune-mediated hepatitis, Increased GGT, Neutropenia, Asthenia[8] | Not specified | Patients with advanced solid tumors[8][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and efficacy data. The following sections outline typical experimental protocols for key experiments cited in the evaluation of FAP-targeted therapies.
Preclinical Toxicology Assessment of FAP-Targeted Radionuclide Therapy
Objective: To determine the maximum tolerated dose (MTD) and assess the toxicity profile of a novel FAP-targeted radiopharmaceutical.
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing xenografts of human cancer cell lines engineered to express FAP.
-
Dose Escalation: Administer single intravenous injections of the radiolabeled FAP-targeting agent at escalating doses to different cohorts of mice.
-
Toxicity Monitoring: Monitor animal body weight and overall health daily. Collect blood samples at regular intervals for complete blood count and serum chemistry analysis to assess hematological and organ toxicity.
-
Biodistribution: At predetermined time points post-injection, euthanize a subset of animals from each dose group. Harvest tumors and major organs (kidneys, liver, spleen, bone, etc.) to measure the distribution and clearance of the radiopharmaceutical using a gamma counter.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any signs of tissue damage or toxicity.
In Vivo Safety Evaluation of FAP-CAR T-Cells
Objective: To evaluate the on-target, off-tumor toxicity and overall safety of FAP-CAR T-cell therapy in a preclinical model.
Methodology:
-
Animal Model: Employ humanized mouse models engrafted with a human immune system and bearing FAP-positive tumors.
-
CAR T-Cell Administration: Administer a single or multiple doses of FAP-CAR T-cells intravenously. Include control groups receiving non-transduced T-cells or vehicle.
-
Clinical Monitoring: Monitor mice for signs of toxicity, including weight loss, lethargy, and other clinical symptoms.
-
Cytokine Release Syndrome (CRS) Assessment: Collect peripheral blood at various time points to measure levels of key cytokines (e.g., IL-6, IFN-γ, TNF-α) associated with CRS.
-
Histopathological Analysis: At the study endpoint, harvest major organs and tissues with known FAP expression (e.g., bone marrow, pancreas, muscle) for histopathological examination to assess for signs of inflammation and tissue damage.
-
CAR T-Cell Persistence and Biodistribution: Use flow cytometry or quantitative PCR to determine the presence and persistence of CAR T-cells in peripheral blood and various tissues.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is essential for predicting and mitigating potential toxicities. The following diagrams illustrate key signaling pathways and experimental workflows.
Conclusion
The development of FAP-targeted therapies represents a significant advancement in oncology. While early data on their long-term safety are promising, continued vigilance and comprehensive monitoring in ongoing and future clinical trials are essential. This guide provides a snapshot of the current safety landscape, highlighting the need for further research to fully characterize the long-term risk-benefit profile of these innovative treatments. As more data become available, this guide will be updated to provide the most current and comprehensive information to the research and drug development community.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A Study of 177Lu-FAP-2286 in Advanced Solid Tumors [clin.larvol.com]
- 7. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety evaluation of cross-reactive Fibroblast activation protein scFv-based CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and toxicology of a fibroblast activation protein (FAP)-activated prodrug in murine xenograft models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Efficacy and Safety Study of OMTX705, Monotherapy and Pembrolizumab-combined, in Subjects With Advanced Solid Tumors. [clin.larvol.com]
Benchmarking LY4337713 Against Standard of Care in FAP-Positive Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY4337713 is an investigational radioligand therapy currently in Phase 1a/1b clinical development for the treatment of fibroblast activation protein (FAP)-positive solid tumors.[1][2][3][4] This guide provides a comparative overview of LY4337713 against the current standard of care for several of its target indications. Given the early stage of LY4337713's development, direct comparative clinical data is not yet available. Therefore, this guide focuses on its mechanism of action, the underlying biological rationale, and presents a framework for future benchmarking studies by outlining current therapeutic standards and providing hypothetical experimental protocols.
Mechanism of Action and Signaling Pathway
LY4337713 is a next-generation FAP-targeted radioligand therapy.[5] It is composed of a ligand that binds to FAP and is linked to the radioisotope Lutetium-177 (¹⁷⁷Lu), which emits beta radiation.[5] FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy adult tissues is limited.[5][6][7] This differential expression provides a target for selectively delivering radiation to the tumor stroma. The beta-emitting ¹⁷⁷Lu then induces DNA damage and cell death in the FAP-expressing CAFs and surrounding tumor cells through a "crossfire" effect.[8]
The signaling pathways influenced by FAP are complex and contribute to tumor growth, invasion, and immunosuppression. Downstream targets of FAP signaling include the PI3K/AKT and RAS/ERK pathways, which are critical for cell proliferation and survival.[6][9] By targeting and destroying FAP-expressing CAFs, LY4337713 has the potential to disrupt the tumor microenvironment and inhibit these pro-tumorigenic signaling cascades.
References
- 1. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 4. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 5. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Safety Operating Guide
Proper Disposal Procedures for LY433771: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of LY433771, a potent inhibitor of type X secretory phospholipase A2 (sPLA2). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Core Principle: Treat as Hazardous Waste
The fundamental principle for the disposal of this compound is to manage it as a hazardous waste. This directive is based on the compound's pharmacological activity and the potential for environmental impact if disposed of improperly. All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be handled through a licensed hazardous waste disposal service.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound and associated materials.
| Parameter | Value/Instruction | Source/Recommendation |
| This compound Waste | Treat as Hazardous Waste | Cayman Chemical Safety Data Sheet |
| Contaminated Packaging | Treat as product; dispose of as hazardous waste | Cayman Chemical Safety Data Sheet |
| Aqueous Waste pH | Adjust to between 5.0 and 12.5 before drain disposal (if permissible by local regulations for non-hazardous aqueous waste) | General Laboratory Waste Guidelines |
| Container Rinsing | Triple rinse with a suitable solvent | General Laboratory Waste Guidelines |
| Rinsate Collection | Collect all rinsate as hazardous waste | General Laboratory Waste Guidelines |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of this compound and associated waste materials.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Designated hazardous waste container (clearly labeled)
-
Waste labels
-
Suitable solvent for rinsing (e.g., ethanol, methanol, or as appropriate for the experimental solvent)
-
Secondary containment for waste container
Procedure:
-
Segregation:
-
Isolate all waste contaminated with this compound from general laboratory waste.
-
This includes unused compound, stock solutions, experimental samples, contaminated consumables (e.g., pipette tips, tubes, vials), and cleaning materials from spills.
-
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for all this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal of Pure Compound (Unused):
-
If possible, use the original container for disposal. Ensure the label is intact and legible.
-
If the original container is not available, transfer the compound to a suitable, labeled hazardous waste container.
-
-
Disposal of Solutions:
-
Pour solutions containing this compound directly into the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination of Glassware and Equipment:
-
Triple rinse all contaminated glassware and equipment with a suitable solvent.
-
Collect all three rinses as hazardous waste in the designated liquid waste container.
-
After triple rinsing, the glassware can typically be washed through standard laboratory procedures.
-
-
Disposal of Contaminated Consumables:
-
Place all contaminated solid waste, such as pipette tips, gloves, and absorbent pads, into the designated solid hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound through standard trash or down the drain.
-
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
Essential Safety and Handling Protocols for LY433771
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the proper use and disposal of LY433771, a potent inhibitor of type X secretory phospholipase A2 (sPLA2). Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of research outcomes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent potential health hazards. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Material/Standard | Purpose |
| Eyes | Safety glasses with side shields | ANSI Z87.1 approved | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact with the compound. |
| Body | Laboratory coat | Standard | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area | N/A | Avoid inhalation of dust or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Disposal Workflow
Proper procedures for handling and disposing of this compound are critical to prevent contamination and ensure the safety of all laboratory personnel. The following workflow diagram outlines the necessary steps.
Experimental Protocols
Detailed experimental protocols will vary based on the specific application. However, the following general guidelines should be followed when preparing solutions of this compound.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate glassware (e.g., volumetric flask)
-
Personal Protective Equipment (as specified above)
Procedure for Preparing a Stock Solution:
-
Preparation: Ensure all work is conducted in a chemical fume hood or a well-ventilated area. Don all required personal protective equipment.
-
Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance. Avoid creating dust.
-
Dissolving: Add the appropriate volume of solvent (e.g., DMSO or DMF) to the solid. This compound is soluble in DMSO and DMF at approximately 3 mg/mL.
-
Mixing: Gently vortex the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C, to maintain stability.
Note: Always refer to the specific product information sheet and Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. The information provided here is for guidance and should be supplemented by institution-specific safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
